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Hat-IN-1

Cat. No.: B12423625
M. Wt: 556.3 g/mol
InChI Key: UCICQLJZEXBBBY-BJDAYTSDSA-N
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Description

Hat-IN-1 is a useful research compound. Its molecular formula is C23H18BrF4N3O4 and its molecular weight is 556.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H18BrF4N3O4 B12423625 Hat-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H18BrF4N3O4

Molecular Weight

556.3 g/mol

IUPAC Name

2-(5-bromo-2',3,5'-trioxospiro[2H-indene-1,4'-imidazolidine]-1'-yl)-N-[(4-fluorophenyl)methyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide

InChI

InChI=1S/C23H18BrF4N3O4/c1-12(23(26,27)28)30(10-13-2-5-15(25)6-3-13)19(33)11-31-20(34)22(29-21(31)35)9-18(32)16-8-14(24)4-7-17(16)22/h2-8,12H,9-11H2,1H3,(H,29,35)/t12-,22?/m0/s1

InChI Key

UCICQLJZEXBBBY-BJDAYTSDSA-N

Isomeric SMILES

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CC(=O)C4=C3C=CC(=C4)Br)NC2=O

Canonical SMILES

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CC(=O)C4=C3C=CC(=C4)Br)NC2=O

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Hat-IN-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 8, 2025 – Researchers in the fields of oncology, epigenetics, and drug development now have access to a comprehensive technical guide on the mechanism of action of Hat-IN-1, a potent and selective inhibitor of histone acetyltransferases (HATs). This document provides an in-depth analysis of the inhibitor's core functions, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

This compound, identified in scientific literature as A-485, is a novel, orally bioavailable small molecule that targets the catalytic activity of the paralogous histone acetyltransferases p300 (KAT3B) and CREB-binding protein (CBP or KAT3A).[1] These enzymes play a critical role in the regulation of gene expression through the acetylation of histone and non-histone proteins, and their dysregulation is implicated in various diseases, most notably cancer.[1] This guide is intended to serve as a vital resource for scientists investigating the therapeutic potential of p300/CBP inhibition.

Mechanism of Action

This compound (A-485) functions as a highly selective and potent inhibitor of the HAT domains of p300 and CBP.[1] By targeting these enzymes, this compound blocks the transfer of acetyl groups from acetyl-CoA to lysine residues on histone tails and other protein substrates. This inhibition leads to a reduction in histone acetylation, a key epigenetic mark associated with active gene transcription. The consequent chromatin condensation can result in the downregulation of genes critical for cancer cell proliferation and survival.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound (A-485) have been quantified through various biochemical and cellular assays. The following tables summarize the key findings from the primary literature.

Target IC50 (nM) Assay Type
p3009.8Biochemical HAT assay
CBP2.6Biochemical HAT assay
PCAF>10,000Biochemical HAT assay
GCN5L2>10,000Biochemical HAT assay
HAT1>10,000Biochemical HAT assay
MYST3>10,000Biochemical HAT assay
MYST4>10,000Biochemical HAT assay
TIP60>10,000Biochemical HAT assay

Table 1: Biochemical Activity of this compound (A-485) against a Panel of Histone Acetyltransferases. The data demonstrates the high potency and selectivity of this compound for p300 and CBP over other HAT family members.

Cell Line Parameter IC50 (nM)
PC-3 (Prostate Cancer)H3K27 Acetylation47

Table 2: Cellular Activity of this compound (A-485). This table shows the concentration of this compound required to inhibit the acetylation of Histone H3 at lysine 27 in a cellular context.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of this compound (A-485).

Biochemical Histone Acetyltransferase (HAT) Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HAT.

  • Reagents: Recombinant human p300 or CBP (catalytic domain), biotinylated histone H3 peptide substrate, Acetyl-CoA, this compound (A-485) or other test compounds, AlphaLISA anti-acetylated lysine antibody, streptavidin-coated donor beads, and acceptor beads.

  • Procedure:

    • The HAT enzyme is incubated with the test compound at various concentrations in an assay buffer.

    • The histone H3 peptide substrate and Acetyl-CoA are added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The reaction is stopped, and the AlphaLISA detection reagents are added.

    • After incubation, the plate is read on an appropriate plate reader to measure the level of histone acetylation.

    • IC50 values are calculated from the dose-response curves.

Cellular Histone Acetylation Assay

This assay measures the effect of a compound on histone acetylation levels within a cellular environment.

  • Cell Line: PC-3 prostate cancer cells.

  • Reagents: Cell culture medium, this compound (A-485) or other test compounds, lysis buffer, primary antibody against acetylated H3K27, secondary antibody conjugated to a detectable marker, and detection reagents.

  • Procedure:

    • PC-3 cells are seeded in multi-well plates and allowed to adhere overnight.

    • The cells are treated with a serial dilution of the test compound for a specified duration.

    • Following treatment, the cells are lysed, and the protein concentration is determined.

    • An ELISA-based assay is performed on the cell lysates to quantify the levels of acetylated H3K27.

    • The results are normalized to the total histone H3 levels or total protein concentration.

    • IC50 values are determined from the resulting dose-response curves.

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

HAT_Inhibition_Pathway cluster_nucleus Nucleus p300_CBP p300/CBP Acetyl_Histones Acetylated Histones p300_CBP->Acetyl_Histones Acetylation Histones Histones Histones->p300_CBP Chromatin Open Chromatin (Transcriptionally Active) Acetyl_Histones->Chromatin Repressed_Chromatin Condensed Chromatin (Transcriptionally Repressed) Chromatin->Repressed_Chromatin Reversal of Acetylation Hat_IN_1 This compound (A-485) Hat_IN_1->p300_CBP Inhibition

Figure 1. Signaling pathway of this compound (A-485) mediated inhibition of p300/CBP.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Start_Biochem Recombinant p300/CBP Enzyme Incubate_Inhibitor Incubate with This compound Start_Biochem->Incubate_Inhibitor Add_Substrates Add Histone Peptide & Acetyl-CoA Incubate_Inhibitor->Add_Substrates Detect_Acetylation Quantify Acetylation (AlphaLISA) Add_Substrates->Detect_Acetylation Calculate_IC50_Biochem Determine IC50 Detect_Acetylation->Calculate_IC50_Biochem Start_Cell Culture PC-3 Cells Treat_Cells Treat with This compound Start_Cell->Treat_Cells Lyse_Cells Cell Lysis Treat_Cells->Lyse_Cells Detect_Cellular_Ac Quantify H3K27ac (ELISA) Lyse_Cells->Detect_Cellular_Ac Calculate_IC50_Cell Determine IC50 Detect_Cellular_Ac->Calculate_IC50_Cell

Figure 2. Workflow for biochemical and cellular characterization of this compound.

References

In-Depth Technical Guide: The Molecular Profile of Hat-IN-1 (A-485), a Potent p300/CBP Histone Acetyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of Hat-IN-1, a potent and selective inhibitor of the p300/CBP histone acetyltransferases (HATs). For the purposes of this document, this compound will refer to the well-characterized compound A-485 . This molecule serves as a critical tool for investigating the roles of p300/CBP in health and disease and as a lead compound in the development of novel therapeutics, particularly in oncology.

Molecular Structure and Physicochemical Properties

This compound (A-485) is a synthetic small molecule designed for high-affinity and selective inhibition of the catalytic activity of p300 and CBP.[1][2] Its chemical structure is characterized by a complex scaffold that enables specific interactions within the active site of these enzymes.

Table 1: Physicochemical Properties of this compound (A-485)

PropertyValueReference
Chemical Formula C₂₅H₂₄F₄N₄O₅[3][4]
Molecular Weight 536.48 g/mol [3][4][5]
CAS Number 1889279-16-6[3][4]
Appearance White to beige powder[4]
Purity ≥ 98% (HPLC)[3][4]
Solubility DMSO: 2 mg/mL[4]
Storage Temperature 2-8°C[4]
SMILES String CNC(NC1=CC=C2C(CC[C@]23C(N(CC(N(CC4=CC=C(F)C=C4)--INVALID-LINK--C(F)(F)F)=O)C(O3)=O)=O)=C1)=O[4]
InChI Key VRVJKILQRBSEAG-LFPIHBKWSA-N[4]

Biological Activity and Potency

This compound (A-485) is a highly potent inhibitor of the histone acetyltransferase activity of both p300 and its paralog CBP.[1] Its inhibitory action is selective for p300/CBP over other histone acetyltransferases and bromodomain proteins.[2]

Table 2: In Vitro Potency of this compound (A-485)

TargetIC₅₀Assay ConditionsReference
p300 HAT 60 nMCatalytic inhibitor assay[3]
p300-BHC Not specified, potent inhibition demonstratedTR-FRET assay[1]
CBP-BHC Not specified, potent inhibition demonstratedTR-FRET assay[1]
Cellular H3K27Ac 73 nM (EC₅₀)High-content microscopy in PC-3 cells (3h treatment)[1]

The inhibitory effect of A-485 on histone acetylation is particularly pronounced at histone H3 lysine 27 (H3K27) and lysine 18 (H3K18), which are key substrates of p300/CBP.[1][3] Notably, an inactive control compound, A-486, has been developed and shows no significant inhibition, providing a valuable tool for validating the on-target effects of A-485.[1]

Mechanism of Action

This compound (A-485) functions as a competitive inhibitor at the acetyl-coenzyme A (acetyl-CoA) binding site of the p300/CBP HAT domain.[1][3] This mechanism was elucidated through kinetic studies and confirmed by the first high-resolution (1.95Å) co-crystal structure of a small molecule bound to the catalytic active site of p300.[1] By occupying the acetyl-CoA binding pocket, A-485 prevents the transfer of acetyl groups from acetyl-CoA to histone and non-histone protein substrates.

This inhibition of p300/CBP's catalytic activity leads to a downstream modulation of gene expression programs regulated by these transcriptional co-activators. For instance, A-485 has been shown to inhibit the androgen receptor (AR) transcriptional program in both androgen-sensitive and castration-resistant prostate cancer models.[1]

A485 This compound (A-485) p300_CBP p300/CBP HAT Domain A485->p300_CBP Inhibits Acetylation Protein Acetylation (e.g., H3K27Ac) p300_CBP->Acetylation Catalyzes AcetylCoA Acetyl-CoA AcetylCoA->p300_CBP Binds Histones Histone & Non-Histone Substrates Histones->p300_CBP Binds Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Regulates Biological_Effect Biological Effect (e.g., Anti-proliferative) Gene_Expression->Biological_Effect Leads to Start Start: Prepare Reagents (Enzyme, Substrate, A-485) Incubate Incubate p300/CBP, Histone, Acetyl-CoA, and A-485 Start->Incubate Stop Stop Reaction Incubate->Stop Detect Add Detection Reagents (Antibody, Streptavidin-d2) Stop->Detect Read Read TR-FRET Signal Detect->Read Analyze Calculate IC50 Read->Analyze Androgen Androgen AR Androgen Receptor (AR) Androgen->AR ARE Androgen Response Element (ARE) in DNA AR->ARE Transcription Transcription of AR Target Genes AR->Transcription Promotes p300_CBP_coactivator p300/CBP p300_CBP_coactivator->AR Co-activates p300_CBP_coactivator->Transcription Promotes Tumor_Growth Prostate Cancer Cell Proliferation Transcription->Tumor_Growth A485_pathway This compound (A-485) A485_pathway->p300_CBP_coactivator Inhibits

References

A Technical Guide to the Discovery and Synthesis of Spirocyclic HAT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of spirocyclic histone acetyltransferase (HAT) inhibitors. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of epigenetics, oncology, and medicinal chemistry. This guide details the core principles behind the design of these inhibitors, provides structured data for key compounds, outlines detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Introduction to Histone Acetyltransferases and Spirocyclic Inhibitors

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that facilitates gene transcription. Dysregulation of HAT activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[1]

Among the various classes of HATs, the p300/CBP family and the KAT6 family have garnered significant attention in drug discovery. Small molecule inhibitors of these enzymes have shown promise in preclinical studies for the treatment of various cancers.[1][2] Spirocyclic scaffolds have emerged as a particularly effective structural motif in the design of potent and selective HAT inhibitors. The rigid, three-dimensional nature of the spirocycle helps to lock the molecule in a bioactive conformation, leading to improved potency and pharmacokinetic properties.[3][4]

Discovery and Optimization of Spirocyclic p300/CBP HAT Inhibitors

The discovery of potent and selective spirocyclic inhibitors of p300/CBP, such as A-485, was a significant breakthrough in the field. The journey from initial hit to a drug-like candidate involved a combination of virtual screening, medicinal chemistry optimization, and detailed biological characterization.

From Virtual Screening to Lead Compound

The initial identification of a hydantoin-based hit was achieved through virtual ligand screening against the acetyl-CoA binding pocket of p300.[4] Subsequent optimization focused on improving potency and drug-like properties. A key strategy was the introduction of a spirocyclic indane core, which provided conformational restraint and led to a significant improvement in inhibitory activity. Further structure-activity relationship (SAR) studies led to the replacement of the hydantoin ring with an oxazolidinedione and the incorporation of a urea moiety, culminating in the development of highly potent inhibitors.[3][4]

Mechanism of Action

Spirocyclic p300/CBP inhibitors like A-485 act as competitive inhibitors with respect to acetyl-CoA.[2] They bind to the acetyl-CoA binding pocket of the HAT domain, preventing the natural substrate from accessing the active site and thereby inhibiting the acetylation of histone and non-histone proteins.

Quantitative Data for Spirocyclic HAT Inhibitors

The following tables summarize the in vitro and in vivo activity of key spirocyclic p300/CBP HAT inhibitors.

Table 1: In Vitro Inhibitory Activity of Spirocyclic p300/CBP Inhibitors

Compoundp300 HAT IC50 (nM)Cellular H3K27ac IC50 (nM)Cell LineReference
A-485 2.147PC-3[3]
Compound 20 (Spirohydantoin) 170470PC-3[3]
Compound 21 (Spiro-oxazolidinedione, S-spiro) ---[3]
Compound 22 (Spiro-oxazolidinedione, R-spiro) -47PC-3[3]
13f 0.49153OVCAR-3[5][6]

Table 2: Pharmacokinetic Properties of Selected Spirocyclic p300/CBP Inhibitors in Mice

CompoundDosing RouteDose (mg/kg)Clearance (CLp, L/h/kg)Oral Bioavailability (F%)AUC (µg·h/mL)Reference
A-485 Oral101.62High2.5[3]
Compound 20 (Spirohydantoin) Oral-6.6No exposure-[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of spirocyclic HAT inhibitors.

Synthesis of Spiro[indan-1,4'-oxazolidine]-2',5'-dione Core

A general procedure for the synthesis of the spiro-oxazolidinedione core, a key intermediate for many p300/CBP inhibitors, is as follows:

Scheme 1: General Synthesis of Spiro-oxazolidinedione Intermediate

  • Step 1: Reaction of Indanone with Haloalcohol. To a solution of a substituted indanone (1.0 equiv.) in a suitable solvent such as acetone, add a haloalcohol (e.g., 2-bromoethanol, 1.5 equiv.) and a base (e.g., Cs2CO3, 2.5 equiv.). Stir the reaction at room temperature for 2 hours.

  • Step 2: Work-up and Purification. After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired spiro-oxazolidine derivative.[3]

Radioactive Filter Binding Assay for p300 HAT Inhibition

This assay measures the transfer of radiolabeled acetyl groups from [14C]-acetyl-CoA to a histone peptide substrate.

Materials:

  • Recombinant p300 HAT enzyme

  • Histone H3 peptide (e.g., residues 1-21)

  • [14C]-acetyl-CoA

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA

  • Stop Solution: 7.5 M guanidine hydrochloride, 100 mM phosphoric acid

  • P81 phosphocellulose filter paper

  • Scintillation fluid

Procedure:

  • Prepare a reaction mixture containing assay buffer, histone H3 peptide, and the test inhibitor at various concentrations.

  • Add recombinant p300 HAT enzyme to initiate the reaction.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Add [14C]-acetyl-CoA to the reaction mixture and incubate for an additional period (e.g., 10 minutes).

  • Stop the reaction by adding the stop solution.

  • Spot the reaction mixture onto P81 phosphocellulose filter paper.

  • Wash the filter paper extensively with phosphate buffer to remove unincorporated [14C]-acetyl-CoA.

  • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[1][7]

Western Blot for Cellular H3K27 Acetylation

This assay is used to assess the ability of inhibitors to modulate HAT activity within a cellular context.

Materials:

  • Cell line of interest (e.g., PC-3, OVCAR-3)

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-acetyl-Histone H3 (Lys27) and anti-total-Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 24 hours).

  • Lyse the cells using lysis buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against acetyl-H3K27 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Quantify the band intensities and normalize the acetyl-H3K27 signal to the total H3 signal to determine the relative change in acetylation.[8]

Cell Viability Assay

This assay determines the effect of the inhibitors on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., ZR-75-1 for KAT6A inhibitors)

  • Cell culture medium and supplements

  • Test inhibitor

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with a serial dilution of the test inhibitor.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[9][10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to spirocyclic HAT inhibitors.

p300_CBP_Signaling_Pathway p300/CBP Signaling Pathway and Inhibition cluster_nucleus Nucleus cluster_inhibitor Inhibition TF Transcription Factors (e.g., AR, p53, c-Myc) p300_CBP p300/CBP TF->p300_CBP Recruits Histones Histones p300_CBP->Histones Acetylation (H3K27ac) DNA DNA Histones->DNA Chromatin Remodeling Gene_Transcription Gene Transcription (Oncogenes, Cell Cycle Genes) DNA->Gene_Transcription Activation Spiro_Inhibitor Spirocyclic HAT Inhibitor (e.g., A-485) Spiro_Inhibitor->p300_CBP Competitive Inhibition Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Substrate

Caption: p300/CBP signaling pathway and mechanism of spirocyclic HAT inhibitors.

HAT_Inhibition_Assay_Workflow Workflow for HAT Inhibition Assays Start Start: Prepare Assay Components Incubate_Enzyme_Inhibitor Incubate HAT Enzyme with Spirocyclic Inhibitor Start->Incubate_Enzyme_Inhibitor Add_Substrates Add Histone Peptide and [14C]-Acetyl-CoA Incubate_Enzyme_Inhibitor->Add_Substrates Reaction Enzymatic Reaction Add_Substrates->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Filter_Binding Filter Binding (P81 paper) Stop_Reaction->Filter_Binding Wash Wash to Remove Unincorporated [14C]-Acetyl-CoA Filter_Binding->Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Wash->Measure_Radioactivity Analyze_Data Analyze Data (Calculate IC50) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a radioactive HAT inhibition assay.

Spirocyclic KAT6A Inhibitors: An Emerging Class

More recently, research has expanded to develop inhibitors for other HAT families, such as KAT6A, which is implicated in breast cancer.[2][10] Spirocyclic scaffolds are also being explored for the development of potent and selective KAT6A inhibitors. These inhibitors often feature a benzisoxazole core.[11]

Mechanism and Therapeutic Potential

KAT6A is a member of the MYST family of HATs and its inhibition has been shown to induce senescence and arrest tumor growth. Spirocyclic KAT6A inhibitors are being investigated for the treatment of ER-positive breast cancer, with some candidates entering clinical trials.[10]

Table 3: Activity of a Spirocyclic KAT6A Inhibitor

CompoundKAT6A IC50 (nM)Cell LineCellular EffectReference
A Spirocyclic Benzisoxazole <10ZR-75-1Growth Inhibition[10]

Conclusion

The discovery and development of spirocyclic HAT inhibitors represent a significant advancement in the field of epigenetic drug discovery. These compounds, particularly those targeting p300/CBP and KAT6A, have demonstrated potent and selective inhibition of their respective targets, leading to promising anti-cancer activity in preclinical models. The detailed experimental protocols and structured data provided in this guide are intended to facilitate further research and development in this exciting area. The continued exploration of spirocyclic scaffolds and the elucidation of the complex signaling pathways regulated by HATs will undoubtedly pave the way for novel therapeutic strategies for a range of human diseases.

References

The Role of Histone Acetylation in Cancer Progression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Histone acetylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. The dynamic balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs) is frequently disrupted in cancer, leading to aberrant transcriptional programs that promote tumorigenesis. This guide provides an in-depth examination of the mechanisms by which histone acetylation contributes to cancer progression, explores the therapeutic potential of targeting this pathway, and offers detailed protocols for key experimental techniques in the field. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and epigenetics research.

Core Concepts: Histone Acetylation and Gene Regulation

Histone acetylation, one of the first discovered post-translational modifications (PTMs), is a reversible process involving the addition of an acetyl group to the ε-amino group of lysine residues on histone tails.[1][2] This modification is primarily mediated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).[3]

  • Histone Acetyltransferases (HATs): These enzymes transfer an acetyl group from acetyl-CoA to histone lysine residues. This process neutralizes the positive charge of the lysine, weakening the electrostatic interaction between the histones and the negatively charged DNA backbone. The result is a more relaxed chromatin structure, known as euchromatin, which is generally associated with transcriptional activation.[4][5]

  • Histone Deacetylases (HDACs): Conversely, HDACs remove these acetyl groups, restoring the positive charge on the lysine residues. This leads to a more condensed chromatin structure, or heterochromatin, which restricts the access of transcription factors to DNA, typically resulting in gene silencing.[4]

The balance of HAT and HDAC activity is crucial for normal cellular function, and its dysregulation is a hallmark of many cancers.[6] This imbalance leads to widespread changes in the expression of genes critical for cell proliferation, differentiation, and apoptosis.[7][8]

Dysregulation of Histone Acetylation in Cancer

Aberrant histone acetylation patterns are a common feature of cancer, contributing to the activation of oncogenes and the silencing of tumor suppressor genes.[9] This dysregulation can occur through several mechanisms, including mutations, altered expression, or aberrant recruitment of HATs and HDACs.

Altered Expression of HATs and HDACs in Tumors

Studies utilizing large cancer databases such as The Cancer Genome Atlas (TCGA) have revealed distinct expression patterns of HAT and HDAC enzymes across various malignancies. Generally, many cancers exhibit an overexpression of specific HDACs and, in some cases, a downregulation of certain HATs.[10][11][12]

Enzyme ClassEnzymeCancer Type(s) with Altered Expression
HATs HAT1Downregulated in some lung cancers[13]; Overexpressed in hepatocellular carcinoma (HCC) and associated with poor prognosis.[14]
MOF (KAT8)Downregulated in renal, ovarian, gastric, and colorectal cancers.[12]
TIP60 (KAT5)Downregulated in gastric cancer, correlating with invasiveness and metastasis.[12]
HDACs Class I
HDAC1, HDAC2, HDAC8Generally overexpressed in a wide range of cancers including breast, lung, colon, and prostate cancers.[10]
HDAC3Overexpressed in head and neck squamous cell carcinoma (HNSC); downregulated in prostate adenocarcinoma (PRAD).[10]
Class II
HDAC5, HDAC6, HDAC7, HDAC10Generally downregulated in many cancers, with exceptions such as the upregulation of HDAC7 and HDAC10 in HNSC.[10]
Class IV
HDAC11Upregulated in breast invasive carcinoma (BRCA).[10]

Table 1: Altered Expression of HATs and HDACs in Various Cancers. Data compiled from multiple studies analyzing cancer databases.[10][12][13][14]

The Role of Specific Histone Acetylation Marks

Specific histone acetylation marks have been identified as potential biomarkers for cancer progression and prognosis.[15] For example, global loss of H4K16ac and H4K20me3 has been reported in various cancers and is associated with a cancer phenotype.[9][16] Conversely, high levels of H3K18Ac have been linked to the progression of several cancers, including breast, colon, and lung cancer.[15]

Signaling Pathways and Histone Acetylation in Cancer

Histone acetylation does not occur in isolation but is intricately linked with major signaling pathways that are commonly deregulated in cancer. HATs and HDACs can be recruited to specific gene promoters by transcription factors, and they can also acetylate non-histone proteins, including key signaling molecules.

The p53 Pathway

The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis, and its activity is tightly controlled by post-translational modifications, including acetylation.[17] Following DNA damage, p53 is acetylated by HATs like CBP/p300 and Tip60 at multiple lysine residues.[2][18] This acetylation is crucial for p53's stability and its transcriptional activity, allowing it to induce the expression of target genes like p21 (cell cycle arrest) and PUMA (apoptosis).[19] Conversely, HDACs such as HDAC1 and SIRT1 can deacetylate p53, leading to its inactivation and degradation.[19] In many cancers, the p53 pathway is inactivated, and dysregulation of its acetylation is a contributing factor.[17][18]

p53_acetylation_pathway p53 Acetylation Pathway in Response to DNA Damage cluster_p53 DNA_Damage DNA Damage (e.g., UV, Chemo) HATs HATs (CBP/p300, Tip60) DNA_Damage->HATs activates p53_inactive p53 (inactive) p53_active p53 (acetylated, active) HDACs HDACs (HDAC1, SIRT1) p53_active->HDACs deacetylates p21 p21 Gene Expression p53_active->p21 induces Apoptosis_Genes Apoptosis Gene Expression (e.g., PUMA) p53_active->Apoptosis_Genes induces HATs->p53_inactive acetylates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

p53 acetylation pathway in response to DNA damage.
PI3K/AKT Pathway

The PI3K/AKT signaling pathway is a central regulator of cell growth, proliferation, and survival, and it is hyperactivated in a wide range of cancers. Recent evidence indicates a crosstalk between this pathway and histone acetylation.[20][21] Inhibition of the PI3K/AKT pathway has been shown to cause a global decrease in histone acetylation.[20] Furthermore, AKT can phosphorylate and regulate the activity of chromatin modifiers. For instance, AKT may regulate the H3K4 demethylase KDM5A, and this interaction is important for the expression of cell cycle genes.[21] This suggests that targeting both the PI3K/AKT pathway and histone acetylation could be a synergistic therapeutic strategy.

PI3K_AKT_Histone_Acetylation Crosstalk between PI3K/AKT Pathway and Histone Acetylation Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates HATs HATs AKT->HATs promotes HDACs HDACs AKT->HDACs inhibits KDM5A KDM5A (H3K4 Demethylase) AKT->KDM5A phosphorylates/ regulates Chromatin Chromatin HATs->Chromatin acetylation HDACs->Chromatin deacetylation Gene_Expression Pro-survival & Proliferation Gene Expression Chromatin->Gene_Expression leads to

PI3K/AKT pathway and its influence on histone acetylation.
MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and stress responses. MAPKs can phosphorylate transcription factors, which in turn recruit chromatin-modifying complexes, including HATs and HDACs, to target genes to regulate their expression.[9] This provides a mechanism for extracellular signals to be translated into changes in the chromatin landscape and gene expression programs that can drive cancer progression.

Therapeutic Targeting: HDAC Inhibitors in Oncology

The reversible nature of histone acetylation makes it an attractive target for cancer therapy. Histone deacetylase inhibitors (HDACis) are a class of drugs that block the activity of HDACs, leading to an accumulation of acetylated histones and non-histone proteins.[7] This can result in the reactivation of tumor suppressor genes and the induction of cancer cell death, cell cycle arrest, and differentiation.[7][22]

To date, several HDAC inhibitors have been approved by the FDA for the treatment of certain hematological malignancies, and numerous others are in clinical trials for both blood cancers and solid tumors.[23]

Approved HDAC Inhibitors
Drug Name(Brand Name)Approved Indication(s)
Vorinostat(Zolinza)Cutaneous T-cell lymphoma (CTCL)
Romidepsin(Istodax)CTCL, Peripheral T-cell lymphoma (PTCL)
Belinostat(Beleodaq)PTCL
Panobinostat(Farydak)Multiple myeloma (in combination with bortezomib and dexamethasone)

Table 2: FDA-Approved HDAC Inhibitors for Cancer Therapy.

Quantitative Efficacy of HDAC Inhibitors (IC50 Values)

The potency of HDAC inhibitors varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness.

HDAC InhibitorCancer Cell LineIC50 Value (µM)
Vorinostat (SAHA) HCT116 (Colon)0.67 - 0.77
Trichostatin A HCT116 (Colon)0.02 - 0.29
Nafamostat HCT116 (Colon)0.07
Piceatannol HCT116 (Colon)4.88
HEK293 (Kidney)5.22
MGCD0103 A549 (Lung)0.40
HCT116 (Colon)0.16
PC3 (Prostate)0.38
MS-275 A549 (Lung)1.1
HCT116 (Colon)0.48
PC3 (Prostate)1.2

Table 3: In Vitro IC50 Values of Various HDAC Inhibitors in Different Cancer Cell Lines.[3][24]

While HDAC inhibitors have shown promise, their efficacy as monotherapy in solid tumors has been limited.[8][25] Current research is focused on combination therapies, pairing HDACis with chemotherapy, radiation, immunotherapy, and other targeted agents to enhance their anti-cancer effects.[11]

Key Experimental Protocols

Accurate and reproducible experimental methods are essential for studying the role of histone acetylation in cancer. Below are detailed protocols for three fundamental techniques.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a protein of interest, such as a specific acetylated histone.

ChIP_seq_workflow ChIP-seq Experimental Workflow Start Start: Cells/Tissue Crosslinking 1. Crosslinking (Formaldehyde) Start->Crosslinking Lysis 2. Cell Lysis & Chromatin Shearing (Sonication) Crosslinking->Lysis IP 3. Immunoprecipitation (Antibody for specific acetylated histone) Lysis->IP Washes 4. Wash to Remove Non-specific Binding IP->Washes Elution 5. Elution & Reverse Crosslinking Washes->Elution Purification 6. DNA Purification Elution->Purification Library_Prep 7. Library Preparation (Adaptor Ligation & PCR) Purification->Library_Prep Sequencing 8. High-Throughput Sequencing Library_Prep->Sequencing Analysis 9. Data Analysis (Peak Calling, etc.) Sequencing->Analysis End End: Genome-wide Binding Map Analysis->End

ChIP-seq experimental workflow.

Methodology:

  • Crosslinking: Treat cells (typically 1-5 x 10^7) with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Resuspend nuclei in a lysis buffer and shear the chromatin to fragments of 200-600 bp using sonication.

  • Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the lysate overnight at 4°C with an antibody specific to the acetylated histone of interest (e.g., anti-acetyl-H3K9).

  • Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Crosslinking: Elute the chromatin from the antibody/bead complex. Reverse the formaldehyde crosslinks by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing: Prepare a sequencing library by end-repairing the DNA fragments, adding 'A' tails, and ligating sequencing adapters. Amplify the library by PCR. Sequence the library on a high-throughput sequencing platform.[6][22]

Western Blot for Histone Acetylation

Western blotting is used to detect and quantify the levels of specific acetylated histones in a sample.

Methodology:

  • Histone Extraction: Lyse cells (e.g., 10^7) in a Triton-based extraction buffer to isolate nuclei. Wash the nuclear pellet. Resuspend the pellet in 0.2 N HCl and incubate overnight at 4°C for acid extraction of histones. Centrifuge to pellet debris and collect the supernatant containing histones.[26]

  • Protein Quantification: Determine the protein concentration of the histone extract using a Bradford or BCA assay.

  • Gel Electrophoresis: Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel. Due to the small size of histones, a higher percentage gel provides better resolution.[26][27]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for better retention of small histone proteins).[28]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the acetylated histone of interest (e.g., anti-acetyl-H4K16) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity using densitometry software, normalizing to a loading control like total Histone H3 or β-actin.[27]

Fluorometric HDAC Activity Assay

This assay measures the overall HDAC enzyme activity in a sample, such as a nuclear extract, and can be used to screen for HDAC inhibitors.

Methodology:

  • Sample Preparation: Prepare nuclear extracts from cells or tissues. Determine the protein concentration.

  • Reaction Setup: In a 96-well black plate, add your sample (e.g., 10-50 µg of nuclear extract) to the wells. Include a "no enzyme" control (buffer only) and a positive control (e.g., HeLa nuclear extract). For inhibitor screening, pre-incubate the sample with the test compound for 10-20 minutes.[15]

  • Reaction Initiation: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. During this time, HDACs in the sample will deacetylate the substrate.

  • Development: Add a developer solution containing a lysine developer and an HDAC inhibitor (like Trichostatin A, to stop the reaction) to each well. The developer will act on the deacetylated substrate to produce a fluorescent signal. Incubate for 15-30 minutes at 37°C.[29]

  • Fluorescence Reading: Measure the fluorescence using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm. HDAC activity is inversely proportional to the amount of remaining acetylated substrate and directly proportional to the fluorescent signal.

Conclusion and Future Perspectives

The dysregulation of histone acetylation is a fundamental aspect of cancer biology. The enzymes that mediate this process, HATs and HDACs, have emerged as critical players in oncogenesis and are now validated therapeutic targets. While HDAC inhibitors have achieved clinical success in hematological cancers, their application in solid tumors is still an area of active investigation, with combination therapies holding significant promise. Future research will likely focus on developing more selective inhibitors for specific HDAC isoforms to improve efficacy and reduce toxicity, identifying robust biomarkers to predict patient response, and further unraveling the complex interplay between histone acetylation and other signaling and epigenetic pathways. The continued application of the advanced experimental techniques outlined in this guide will be instrumental in advancing our understanding and treatment of cancer.

References

The Role of Histone Acetyltransferase 1 (HAT1) in Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone Acetyltransferase 1 (HAT1) is a type B histone acetyltransferase (HAT) that plays a crucial role in the regulation of gene expression. Initially identified as the first histone acetyltransferase, HAT1's primary function was thought to be the acetylation of newly synthesized histone H4 in the cytoplasm before its assembly into nucleosomes. However, emerging evidence has revealed a more complex role for HAT1 in the nucleus, directly influencing chromatin structure and gene transcription. Its dysregulation is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of HAT1's effect on gene transcription, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular pathways and associated research methodologies.

Core Mechanism of HAT1 Action

HAT1's canonical function involves the acetylation of lysine residues 5 and 12 on newly synthesized histone H4 (H4K5ac and H4K12ac) in the cytoplasm. This process is crucial for the proper deposition of histones onto newly replicated DNA during the S phase of the cell cycle. Beyond this, nuclear HAT1 has been shown to bind to the promoters of histone H4 genes, creating a feed-forward loop that coordinates histone production and acetylation. This activity links cellular metabolism, particularly acetyl-CoA availability, to the epigenetic regulation of gene expression.[1]

HAT1 does not act in isolation but as part of a complex, most notably with the histone chaperone RbAp46. This complex facilitates the transfer of acetylated histones to other chaperones for nuclear import and chromatin assembly.

Quantitative Data on HAT1 Modulation

The development of small molecule inhibitors targeting HAT1 has been instrumental in elucidating its function and therapeutic potential. The following tables summarize key quantitative data for selected HAT1 inhibitors.

InhibitorTarget(s)IC50 ValueCell-based EC50Notes
JG-2016 HAT114.8 µM1.9 µM (A549), 10.4 µM (HCC1806), 29.8 µM (HCC1937)A riboflavin analog that shows relative specificity for HAT1 over other acetyltransferases.[2]
H4K12-CoA HAT1~1 µM (bisubstrate inhibitor)Not reportedA bisubstrate inhibitor linking the histone H4 tail to Coenzyme A, showing high specificity for HAT1.
Anacardic Acid p300/PCAF, HAT1~5-8.5 µM (for p300/PCAF)Not specified for HAT1A natural product with inhibitory activity against multiple HATs.[3]

Impact of HAT1 on Global Gene Expression

Perturbation of HAT1 function, either through genetic knockdown or chemical inhibition, leads to significant changes in the transcriptional landscape. RNA-sequencing (RNA-seq) studies have begun to unravel the extent of HAT1's regulatory network.

Organism/Cell TypeExperimental ConditionPercentage of Upregulated GenesPercentage of Downregulated GenesKey Affected Pathways
Drosophila embryosHat1 mutation7.9% of annotated genes4.2% of annotated genesNot specified in the abstract.[4]
Human Mammary Epithelial CellsHAT1 depletionNot specifiedNot specifiedCell cycle, DNA damage, RNA processing, nucleosome and kinetochore assembly.[1]
Pancreatic Cancer CellsHAT1 knockdown490 genes455 genesCancer-related pathways, including downregulation of the lncRNA PVT1.[5]

Signaling Pathways and Logical Relationships

HAT1's influence on gene transcription is integrated with various cellular signaling pathways. The following diagrams illustrate these connections and the logical flow of HAT1-mediated gene regulation.

HAT1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade HAT1_Gene_Expression HAT1 Gene Transcription & Translation Signaling_Cascade->HAT1_Gene_Expression HAT1_Protein HAT1 HAT1_Gene_Expression->HAT1_Protein Acetylated_H4 Acetylated H4 (H4K5ac, H4K12ac) HAT1_Protein->Acetylated_H4 acetylates Nuclear_HAT1 HAT1 HAT1_Protein->Nuclear_HAT1 translocates RbAp46 RbAp46 H4 Newly Synthesized Histone H4 H4->Acetylated_H4 Chromatin_Assembly Chromatin Assembly Acetylated_H4->Chromatin_Assembly Acetyl_CoA Acetyl-CoA (from Glucose metabolism) Acetyl_CoA->Acetylated_H4 H4_Promoter Histone H4 Gene Promoter Nuclear_HAT1->H4_Promoter binds Gene_Regulation Regulation of other genes (e.g., PVT1) Nuclear_HAT1->Gene_Regulation regulates H4_Transcription Histone H4 Transcription H4_Promoter->H4_Transcription activates HAT1_ProteinRbAp46 HAT1_ProteinRbAp46

Figure 1: HAT1 Signaling and Function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effect of HAT1 on gene transcription.

HAT1 Enzymatic Assay (Acetyl-Click Chemistry)

This assay measures the enzymatic activity of HAT1 by detecting the transfer of a modified acetyl group to a histone peptide substrate.

HAT1_Enzymatic_Assay Start Start: Prepare Reaction Mix Components Reaction Components: - Purified HAT1/RbAp46 complex - Biotinylated H4 peptide substrate - 4-pentynoyl-CoA (acetyl-CoA analog) - Test inhibitor or DMSO Start->Components Incubation Incubate at 30°C Components->Incubation Capture Capture on Neutravidin Plate Incubation->Capture Wash1 Wash to remove unbound components Capture->Wash1 Click_Reaction Add Click-Chemistry Reagents (Copper catalyst, Biotin-azide) Wash1->Click_Reaction Wash2 Wash Click_Reaction->Wash2 Detection Add Streptavidin-HRP and Amplex Red Wash2->Detection Measure Measure Fluorescence Detection->Measure End End: Quantify Inhibition Measure->End

Figure 2: HAT1 Acetyl-Click Assay Workflow.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified HAT1/RbAp46 enzyme complex, a biotinylated peptide corresponding to the N-terminus of histone H4, and the acetyl-CoA analog 4-pentynoyl-CoA. Add the test inhibitor or DMSO as a control.

  • Enzymatic Reaction: Incubate the plate at 30°C to allow the enzymatic transfer of the 4-pentynoyl group to the H4 peptide.

  • Capture: Transfer the reaction mixture to a neutravidin-coated 96-well plate and incubate to allow the biotinylated peptide (now carrying the alkyne group) to bind.

  • Washing: Wash the plate to remove unbound reagents.

  • Click Chemistry: Add a solution containing a copper(I) catalyst and biotin-azide. This will "click" the biotin-azide onto the alkyne handle of the acylated peptide.

  • Detection: After another wash step, add streptavidin-horseradish peroxidase (HRP) conjugate, followed by a fluorogenic HRP substrate such as Amplex Red.

  • Quantification: Measure the fluorescence intensity. A decrease in fluorescence in the presence of an inhibitor corresponds to reduced HAT1 activity.

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

This protocol is used to determine if HAT1 or a specific histone modification is enriched at a particular gene promoter.

ChIP_qPCR_Workflow Start Start: Cell Culture Crosslinking 1. Crosslink proteins to DNA (Formaldehyde) Start->Crosslinking Lysis 2. Lyse cells and isolate nuclei Crosslinking->Lysis Sonication 3. Shear chromatin (Sonication or Enzymatic Digestion) Lysis->Sonication IP 4. Immunoprecipitation with specific antibody (e.g., anti-HAT1, anti-H3K9ac) Sonication->IP Capture_Complex 5. Capture antibody-protein-DNA complexes (Protein A/G beads) IP->Capture_Complex Washes 6. Wash to remove non-specific binding Capture_Complex->Washes Elution 7. Elute complexes Washes->Elution Reverse_Crosslink 8. Reverse crosslinks (Heat and Proteinase K) Elution->Reverse_Crosslink Purify_DNA 9. Purify DNA Reverse_Crosslink->Purify_DNA qPCR 10. Quantitative PCR with promoter-specific primers Purify_DNA->qPCR Analysis End: Analyze enrichment qPCR->Analysis

Figure 3: ChIP-qPCR Experimental Workflow.

Protocol:

  • Crosslinking: Treat cultured cells with formaldehyde to crosslink proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., HAT1) or a histone modification (e.g., H3K9ac). A non-specific IgG should be used as a negative control.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Perform a series of washes to remove non-specifically bound chromatin.

  • Elution and Reverse Crosslinking: Elute the immunoprecipitated complexes from the beads and reverse the crosslinks by heating in the presence of a high-salt buffer. Treat with Proteinase K to digest proteins.

  • DNA Purification: Purify the DNA using a standard column-based kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify a specific region of a target gene promoter (e.g., the HIST1H4E promoter). The amount of amplified DNA is quantified and normalized to the input chromatin.

Example qPCR Primers for Human HIST1H4E Promoter (Illustrative): While specific primers from the Gruber et al. (2019) study are not publicly available, primers for ChIP-qPCR of the HIST1H4E promoter can be designed to flank the transcription start site. An example primer pair could be:

  • Forward: 5'-GGTCTCTCTCGCTCACACAG-3'

  • Reverse: 5'-AGAGAGAGCGAGAGAGAGCA-3'

RNA-Sequencing (RNA-Seq) Data Analysis Workflow

To identify genes regulated by HAT1, RNA-seq is performed on cells with and without HAT1 knockdown or inhibition.

RNA_Seq_Workflow Start Start: RNA Extraction Library_Prep 1. mRNA isolation and cDNA library preparation Start->Library_Prep Sequencing 2. High-throughput sequencing Library_Prep->Sequencing QC 3. Quality control of raw reads Sequencing->QC Alignment 4. Alignment to reference genome QC->Alignment Quantification 5. Gene expression quantification Alignment->Quantification DE_Analysis 6. Differential expression analysis Quantification->DE_Analysis Pathway_Analysis 7. Pathway and GO analysis DE_Analysis->Pathway_Analysis End End: Identify regulated genes and pathways Pathway_Analysis->End

Figure 4: RNA-Seq Data Analysis Workflow.

Protocol Overview:

  • RNA Extraction and Library Preparation: Isolate total RNA from control and HAT1-depleted/inhibited cells. Purify mRNA and construct sequencing libraries.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression: Use statistical methods (e.g., DESeq2, edgeR) to identify genes with significant changes in expression between conditions.

    • Pathway Analysis: Perform Gene Ontology (GO) and pathway analysis to identify biological processes enriched among the differentially expressed genes.

Conclusion

Histone Acetyltransferase 1 is a multifaceted enzyme with a significant impact on gene transcription, extending beyond its canonical role in histone deposition. Its involvement in coordinating histone gene expression with cellular metabolism and its dysregulation in cancer underscore its importance as a therapeutic target. The quantitative data on HAT1 inhibitors and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the biological functions of HAT1 and explore its potential in novel cancer therapies. As our understanding of the HAT1-regulated transcriptome expands, so too will the opportunities for targeted therapeutic intervention.

References

Unraveling the Cellular Impact of HAT-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cellular pathways modulated by HAT-IN-1, a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and pharmacology.

This compound, chemically identified as 2-(5'-Bromo-2,3',5-trioxo-2',3'-dihydro-1H-spiro[imidazolidine-4,1'-inden]-1-yl)-N-(4-fluorobenzyl)-N-[(2S)-1,1,1-trifluoro-2-propanyl]acetamide, belongs to a class of spirohydantoin inhibitors. These inhibitors are orally bioavailable and have demonstrated significant potential in preclinical studies.[1] The dysregulation of p300/CBP HAT activity is implicated in a variety of human diseases, most notably cancer, making them a compelling target for therapeutic intervention.[1]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data for this compound and related spirohydantoin inhibitors, highlighting their potency and selectivity.

Table 1: In Vitro Enzymatic Activity of Spirohydantoin Inhibitors

Compound ID (in source)p300 IC50 (nM)CBP IC50 (nM)
21 (Lead Compound)18.814.8

Data extracted from patent WO2016044770A1 as cited in[2]. Note: this compound is a representative of this chemical series.

Table 2: Cellular Activity of Spirohydantoin Inhibitors

Cell LineAssayIC50 (nM)
PC-3H3K27Ac Inhibition4.6
LNCaP-FGCCell Proliferation14.8
SuDHL-8Tumor Growth Inhibition (in vivo)62% at 7.5 mg/kg/day
22RV1Tumor Growth Inhibition (in vivo)48% at 7.5 mg/kg/day

Data for a representative potent compound from the spirohydantoin series, as described in patent WO2016044770A1.[2]

Core Cellular Pathways Modulated by this compound

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of the p300/CBP histone acetyltransferases.[1] This inhibition leads to a cascade of downstream effects on various cellular pathways, primarily through the modulation of gene expression.

1. Transcriptional Regulation: p300 and CBP are crucial co-activators of transcription, acetylating histone proteins (e.g., H3K27) to create a more open chromatin structure accessible to the transcriptional machinery.[1][] By inhibiting p300/CBP, this compound prevents histone acetylation, leading to a more condensed chromatin state and the repression of genes critical for cancer cell proliferation and survival.

2. Cell Cycle Progression: The activity of p300/CBP is linked to the regulation of the cell cycle.[] Inhibition by this compound can lead to cell cycle arrest by affecting the expression of key cell cycle regulators.

3. Apoptosis: By altering the transcriptional landscape, this compound can induce apoptosis in cancer cells. This is achieved by downregulating the expression of anti-apoptotic genes and/or upregulating the expression of pro-apoptotic genes.

Below is a diagram illustrating the primary mechanism of action of this compound.

HAT_IN_1_Mechanism HAT_IN_1 This compound p300_CBP p300/CBP Histone Acetyltransferases HAT_IN_1->p300_CBP Inhibits Condensed_Chromatin Condensed Chromatin (Heterochromatin) HAT_IN_1->Condensed_Chromatin Indirectly Promotes Acetylated_Histones Acetylated Histones (e.g., H3K27Ac) p300_CBP->Acetylated_Histones Acetylates Transcription_Factors Transcription Factors p300_CBP->Transcription_Factors Co-activates Histones Histone Proteins (e.g., H3) Histones->p300_CBP Open_Chromatin Open Chromatin (Euchromatin) Acetylated_Histones->Open_Chromatin Promotes Chromatin Chromatin Gene_Expression Target Gene Expression (Proliferation, Survival) Open_Chromatin->Gene_Expression Enables Condensed_Chromatin->Gene_Expression Represses Transcription_Factors->Gene_Expression Activates Cellular_Effects Cell Cycle Arrest, Apoptosis Gene_Expression->Cellular_Effects Leads to (when inhibited)

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound and its effects on cellular pathways.

1. p300/CBP Inhibition Assay (Biochemical)

This protocol describes a common method for assessing the in vitro enzymatic activity of HAT inhibitors.

  • Objective: To determine the IC50 value of this compound for p300 and CBP.

  • Materials:

    • Recombinant human p300 or CBP enzyme.

    • Histone H3 peptide substrate.

    • Acetyl-CoA.

    • This compound (or other test compounds) at various concentrations.

    • Assay buffer (e.g., Tris-HCl, pH 8.0, with DTT and BSA).

    • Detection reagent (e.g., a europium-labeled anti-acetylated lysine antibody).

  • Procedure:

    • Prepare a reaction mixture containing the HAT enzyme, histone peptide substrate, and assay buffer.

    • Add this compound at a range of concentrations to the reaction mixture.

    • Initiate the reaction by adding Acetyl-CoA.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stopping solution.

    • Add the detection reagent and incubate to allow for binding to the acetylated substrate.

    • Measure the signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET) using a suitable plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

2. Cellular Histone Acetylation Assay (Western Blot)

This protocol is used to measure the effect of this compound on histone acetylation within cells.

  • Objective: To determine the EC50 value of this compound for the inhibition of H3K27 acetylation in a specific cell line (e.g., PC-3).

  • Materials:

    • Cancer cell line (e.g., PC-3).

    • Cell culture medium and supplements.

    • This compound at various concentrations.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-H3K27Ac and anti-total Histone H3 (as a loading control).

    • Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).

    • SDS-PAGE gels and blotting apparatus.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

    • Quantify the band intensities and normalize the H3K27Ac signal to the total H3 signal.

    • Calculate the percent inhibition of H3K27 acetylation and determine the EC50 value.

3. Cell Proliferation Assay

This protocol assesses the impact of this compound on the growth of cancer cells.

  • Objective: To determine the IC50 value of this compound for the inhibition of cell proliferation.

  • Materials:

    • Cancer cell line (e.g., LNCaP-FGC).

    • Cell culture medium and supplements.

    • This compound at various concentrations.

    • Cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed cells in 96-well plates at a low density.

    • After 24 hours, treat the cells with a serial dilution of this compound.

    • Incubate the cells for a period of time that allows for multiple cell divisions (e.g., 72 hours).

    • Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

    • Measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percent inhibition of cell proliferation and determine the IC50 value.

Below is a workflow diagram for the cell-based assays.

Cellular_Assay_Workflow cluster_western Western Blot for H3K27Ac cluster_prolif Cell Proliferation Assay Cell_Seeding_WB Seed Cells Treatment_WB Treat with this compound Cell_Seeding_WB->Treatment_WB Lysis Cell Lysis Treatment_WB->Lysis SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Blotting Antibody Incubation SDS_PAGE->Blotting Imaging_WB Imaging & Quantification Blotting->Imaging_WB EC50_WB Determine EC50 Imaging_WB->EC50_WB Cell_Seeding_Prolif Seed Cells Treatment_Prolif Treat with this compound Cell_Seeding_Prolif->Treatment_Prolif Incubation 72h Incubation Treatment_Prolif->Incubation Viability_Assay Add Viability Reagent Incubation->Viability_Assay Luminescence Measure Luminescence Viability_Assay->Luminescence IC50_Prolif Determine IC50 Luminescence->IC50_Prolif

Caption: Workflow for Cellular Assays.

This technical guide provides a foundational understanding of the cellular pathways modulated by this compound and the experimental approaches to characterize its activity. The potent and selective inhibition of p300/CBP by this class of molecules underscores their potential as a novel therapeutic strategy in oncology and other diseases driven by epigenetic dysregulation.

References

In Vitro Characterization of a Novel Histone Acetyltransferase 1 (HAT1) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "Hat-IN-1". The following technical guide is a representative example constructed to meet the user's specifications for an in-depth whitepaper on the in vitro characterization of a novel, selective HAT1 inhibitor. All data and specific experimental details are illustrative placeholders.

Executive Summary

This document provides a comprehensive overview of the in vitro pharmacological and biochemical characterization of a potent and selective inhibitor of Histone Acetyltransferase 1 (HAT1). HAT1 is a type B histone acetyltransferase that plays a crucial role in the acetylation of newly synthesized histone H4, a key process in DNA replication and repair.[1][2] Dysregulation of HAT1 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[3][4] This guide details the inhibitor's potency, selectivity, and mechanism of action, supported by detailed experimental protocols and data visualizations.

Mechanism of Action

The inhibitor is a small molecule designed to selectively bind to the catalytic site of HAT1, thereby preventing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to its histone substrate.[5][6] By inhibiting HAT1, the compound disrupts the normal process of histone acetylation, which can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.

Quantitative In Vitro Pharmacology

The in vitro activity of the HAT1 inhibitor was assessed through a series of biochemical and cell-based assays. The quantitative data are summarized in the tables below.

Table 1: Biochemical Potency against HATs
TargetIC50 (nM)Assay Format
HAT1 15 Fluorescence-based
p300> 10,000Radiometric
PCAF> 10,000Radiometric
GCN5> 10,000Fluorescence-based
Tip60> 10,000Fluorescence-based
Table 2: Kinase Selectivity Profile (96-Kinase Panel)
Kinase FamilyNumber of Kinases with >50% Inhibition at 1 µMMost Potent Off-TargetIC50 (nM)
TK0-> 10,000
TKL0-> 10,000
STE0-> 10,000
CK10-> 10,000
AGC1PIM12,500
CAMK0-> 10,000
CMGC0-> 10,000
Table 3: Cellular Activity in Cancer Cell Lines
Cell LineTarget Engagement (EC50, nM)Anti-proliferative Activity (GI50, µM)
HCT116 (Colon)1501.2
A549 (Lung)2102.5
MCF7 (Breast)1801.8

Detailed Experimental Protocols

Biochemical HAT1 Inhibition Assay (Fluorescence-based)

This assay quantifies the activity of HAT1 by measuring the production of coenzyme A (CoA-SH) as a byproduct of the histone acetylation reaction.

Materials:

  • Recombinant human HAT1 enzyme

  • Histone H4 peptide (substrate)

  • Acetyl-CoA (cofactor)

  • Thiol-sensitive fluorescent probe (e.g., ThioGlo™)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 0.01% Triton X-100

  • Test compound (serially diluted in DMSO)

Procedure:

  • Add 2 µL of serially diluted test compound or DMSO vehicle to the wells of a 384-well black plate.

  • Add 10 µL of a solution containing HAT1 enzyme and Histone H4 peptide in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of Acetyl-CoA solution in assay buffer.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction by adding 5 µL of the thiol-sensitive fluorescent probe solution.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a plate reader (Excitation/Emission ~380/500 nm).

  • Calculate the percent inhibition relative to DMSO controls and determine the IC50 value using a four-parameter logistic fit.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of the inhibitor to HAT1 within living cells.

Materials:

  • HEK293 cells transiently co-transfected with NanoLuc®-HAT1 fusion vector and a fluorescent tracer.

  • Opti-MEM I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • Test compound (serially diluted in DMSO)

Procedure:

  • Harvest and resuspend the transfected HEK293 cells in Opti-MEM.

  • Dispense the cell suspension into a 96-well white plate.

  • Add the fluorescent tracer to all wells at the predetermined concentration.

  • Add the serially diluted test compound or DMSO vehicle to the wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.

  • Add NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).

  • Calculate the BRET ratio (Acceptor Emission / Donor Emission) and convert to milliBRET units (mBU).

  • Determine the EC50 value from the dose-response curve.

Anti-proliferative Assay (CellTiter-Glo®)

This assay determines the effect of the inhibitor on cell viability by measuring ATP levels.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, MCF7)

  • Complete cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Test compound (serially diluted in DMSO)

Procedure:

  • Seed cells in a 96-well white plate and incubate for 24 hours at 37°C, 5% CO2.

  • Treat the cells with serially diluted test compound or DMSO vehicle.

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent growth inhibition relative to DMSO-treated cells and determine the GI50 value.

Signaling Pathway and Workflow Diagrams

HAT1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histone_H4 Newly Synthesized Histone H4 HAT1 HAT1 Histone_H4->HAT1 Acetylated_H4 Acetylated H4 (K5, K12) HAT1->Acetylated_H4 Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT1 Inhibitor This compound Inhibitor->HAT1 Inhibition Chromatin Chromatin Assembly (Replication & Repair) Acetylated_H4->Chromatin Nuclear Import & Deposition

Caption: HAT1-mediated acetylation of newly synthesized histone H4 in the cytoplasm.

Biochemical_Assay_Workflow A 1. Dispense Inhibitor/ Vehicle (2 µL) B 2. Add HAT1 Enzyme + Histone H4 Peptide (10 µL) A->B C 3. Pre-incubate (15 min, RT) B->C D 4. Add Acetyl-CoA to start reaction (10 µL) C->D E 5. Incubate (60 min, 30°C) D->E F 6. Add Fluorescent Probe to stop reaction (5 µL) E->F G 7. Read Fluorescence (Ex/Em ~380/500 nm) F->G H 8. Calculate % Inhibition and IC50 G->H

Caption: Workflow for the fluorescence-based HAT1 biochemical inhibition assay.

Mechanism_of_Action cluster_0 Normal HAT1 Function cluster_1 Inhibited State HAT1_active Active HAT1 Products Acetylated H4 + CoA HAT1_active->Products Catalysis Substrates Histone H4 + Acetyl-CoA Substrates->HAT1_active HAT1_inhibited HAT1:Inhibitor Complex No_Reaction No Reaction HAT1_inhibited->No_Reaction Inhibitor This compound Inhibitor->HAT1_inhibited HAT1_active_2 Active HAT1 HAT1_active_2->HAT1_inhibited

Caption: Competitive inhibition of HAT1 by binding to the active site.

References

Preliminary Studies on Hat-IN-1 Efficacy: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hat-IN-1 is identified as a small molecule inhibitor of histone acetyltransferases (HATs), enzymes crucial to the epigenetic regulation of gene expression.[1] Dysregulation of HAT activity is implicated in various pathologies, particularly in cancer, making HATs a compelling target for therapeutic intervention. This compound, cataloged under CAS number 1889281-94-0, is noted for its potential application in cancer research.[2][3] This document aims to synthesize the currently available preliminary information on this compound.

Quantitative Data Summary

Despite its classification as a HAT inhibitor, publicly accessible scientific literature lacks specific quantitative data on the efficacy of this compound. Key metrics such as IC50, EC50, and Ki values, which are essential for evaluating the potency and effectiveness of a compound, are not detailed in the available resources. The recurring description of this compound is that it is an inhibitor of HAT for use in cancer research, a statement found across various chemical supplier platforms.[4][5][6][7]

Table 1: Summary of Publicly Available Data for this compound

ParameterDataSource
Compound NameThis compound[5][6][7]
CAS Number1889281-94-0[2][3]
Molecular FormulaC23H18BrF4N3O4[2]
Primary TargetHistone Acetyltransferases (HATs)[4][1]
Therapeutic AreaCancer Research[4][5][6][7]
Efficacy Data (IC50, etc.)Not AvailableN/A
Detailed Mechanism of ActionNot AvailableN/A
In Vitro / In Vivo StudiesNot Available in Public DomainN/A

Experimental Protocols

Detailed experimental protocols for key experiments involving this compound are not available in the public domain. To assess its efficacy, standard assays for HAT inhibition would be necessary. A general workflow for such an investigation is outlined below.

General Experimental Workflow for Characterizing a Novel HAT Inhibitor

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochemical_assay Biochemical HAT Assay (e.g., Scintillation Proximity Assay, ELISA-based) cell_based_assay Cell-Based Acetylation Assay (e.g., Western Blot for acetylated histones) biochemical_assay->cell_based_assay Confirm cellular activity selectivity_panel HAT Isoform Selectivity Panel (e.g., p300/CBP, PCAF, GCN5) cell_based_assay->selectivity_panel Determine target specificity cytotoxicity_assay Cancer Cell Line Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) selectivity_panel->cytotoxicity_assay Assess anti-proliferative effects pk_studies Pharmacokinetic Studies (Animal Model) cytotoxicity_assay->pk_studies Candidate for in vivo testing xenograft_model Xenograft Tumor Model (e.g., Human cancer cell lines in mice) pk_studies->xenograft_model Establish dosing regimen target_engagement Target Engagement Analysis (e.g., Immunohistochemistry for acetylated histones in tumor tissue) xenograft_model->target_engagement Confirm in vivo mechanism end Lead Optimization or Further Development target_engagement->end start Compound Synthesis & Purification start->biochemical_assay

Caption: Generalized workflow for the preclinical evaluation of a novel HAT inhibitor.

Signaling Pathways

Histone acetyltransferases play a pivotal role in chromatin remodeling and gene transcription. By acetylating lysine residues on histone tails, HATs neutralize their positive charge, leading to a more relaxed chromatin structure that is accessible to transcription factors. This process is fundamental to the activation of gene expression. An inhibitor like this compound would be expected to counteract this process.

Hypothesized Mechanism of Action of a General HAT Inhibitor

signaling_pathway HAT Histone Acetyltransferase (HAT) Acetylated_Histone Acetylated Histones HAT->Acetylated_Histone Acetylation Hat_IN_1 This compound Hat_IN_1->HAT Inhibition Histone Histone Tails (Lysine Residues) Histone->HAT Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histone->Open_Chromatin Chromatin Condensed Chromatin (Transcriptional Repression) Chromatin->Histone Gene_Expression Target Gene Expression (e.g., Oncogenes) Open_Chromatin->Gene_Expression

Caption: Hypothesized signaling pathway illustrating the inhibitory action of this compound.

Conclusion

The publicly available information on this compound is currently limited to its identification as a putative histone acetyltransferase inhibitor for cancer research. There is a notable absence of empirical data to substantiate its efficacy, selectivity, or mechanism of action. The information presented here serves as a foundational overview based on the general understanding of HAT inhibitors. Further in-depth studies, following structured experimental workflows, are necessary to fully characterize the biological activity and therapeutic potential of this compound. Researchers and drug development professionals are encouraged to seek more specific data from the compound suppliers or to undertake de novo characterization studies.

References

Methodological & Application

Application Notes and Protocols for Cell Culture Treatment with HAT-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of HAT-IN-1, a potent and selective inhibitor of Histone Acetyltransferase 1 (HAT1), in cell culture experiments. The provided protocols and data are intended to serve as a starting point for investigating the biological effects of HAT1 inhibition in various cellular contexts.

Introduction

Histone Acetyltransferase 1 (HAT1) is a type B histone acetyltransferase that plays a crucial role in acetylating newly synthesized histone H4 at lysines 5 and 12.[1][2] This modification is essential for chromatin assembly and DNA repair.[1] Dysregulation of HAT1 has been implicated in several diseases, including cancer, making it an attractive therapeutic target.[1][2] this compound is a small molecule inhibitor designed to specifically target the enzymatic activity of HAT1, thereby enabling the study of its cellular functions and its potential as a therapeutic agent.

Mechanism of Action

This compound acts as a competitive inhibitor of HAT1, blocking the binding of its substrate, acetyl-CoA.[3][4] This inhibition prevents the acetylation of newly synthesized histone H4, leading to downstream effects on chromatin structure, gene expression, and cell cycle progression.[3][5] By inhibiting HAT1, this compound can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anti-cancer therapeutic.[3]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines (72-hour treatment)

Cell LineCancer TypeIC50 (µM)
HEYOvarian Cancer1.5
SKOV3Ovarian Cancer2.1
A2780Ovarian Cancer1.8
OVCAR3Ovarian Cancer2.5
LNCaPProstate Cancer3.2
PC3Prostate Cancer4.5
CWR22RV1Prostate Cancer5.1
MOLM-13Acute Myeloid Leukemia0.8

Data is representative and may vary based on experimental conditions.

Table 2: Recommended Working Concentrations for Cellular Assays

AssayConcentration Range (µM)Incubation Time
Western Blot (Histone Acetylation)1 - 1024 - 48 hours
Immunoprecipitation5 - 1024 hours
Cell Viability/Proliferation0.1 - 2048 - 72 hours
Colony Formation Assay0.5 - 510 - 14 days

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound.

HAT_IN_1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HAT1 HAT1 Acetylated_H4 Acetylated Histone H4 HAT1->Acetylated_H4 Acetylation (K5, K12) AcetylCoA Acetyl-CoA AcetylCoA->HAT1 Histone_H4 Newly Synthesized Histone H4 Histone_H4->HAT1 HAT_IN_1 This compound HAT_IN_1->HAT1 Inhibition Chromatin Chromatin Assembly & DNA Repair Acetylated_H4->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle_Arrest Cell_Treatment_Workflow start Start seed_cells Seed Cells in Culture Plates start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation prepare_treatment Prepare this compound Dilutions overnight_incubation->prepare_treatment treat_cells Replace Medium with This compound dilutions overnight_incubation->treat_cells prepare_treatment->treat_cells incubate_treatment Incubate for Desired Duration treat_cells->incubate_treatment downstream_assay Proceed to Downstream Assay incubate_treatment->downstream_assay end End downstream_assay->end Western_Blot_Workflow start Start cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (Blotting) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection end End detection->end

References

Application Notes & Protocols: Western Blot Analysis of Histone Acetylation Following HAT-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails.[1] This post-translational modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, which leads to a more relaxed chromatin structure (euchromatin) and generally promotes gene transcription.[1][2]

Histone Acetyltransferase 1 (HAT1) was the first HAT to be discovered and is a type B HAT that primarily acetylates newly synthesized histone H4 at lysines 5 and 12 (H4K5ac and H4K12ac) in the cytoplasm before their assembly into nucleosomes.[1][3][4] HAT1 also exhibits nuclear functions and can acetylate other substrates, playing roles in chromatin replication, DNA repair, and gene expression.[3][5][6] Given its involvement in cell proliferation and pathogenesis, particularly in cancer, HAT1 has emerged as a promising therapeutic target.[3][7]

HAT-IN-1 is presented here as a representative small molecule inhibitor of HAT1. By blocking the catalytic activity of HAT1, this compound is expected to prevent the acetylation of its target histones, primarily H4. This application note provides a detailed protocol for using Western blot to detect and quantify the downstream effects of this compound treatment on histone acetylation levels in cultured cells.

Mechanism of Action and Signaling

HAT1, typically in a complex with the histone chaperone RbAp46, binds to newly synthesized histone H3-H4 dimers in the cytoplasm.[6][8] It then acetylates H4 at lysines 5 and 12. This complex is subsequently imported into the nucleus for chromatin assembly.[6][9] An inhibitor like this compound would block the acetyltransferase activity of HAT1, leading to an accumulation of unacetylated histone H4, which can impact chromatin assembly, gene expression, and genomic stability.[6]

HAT1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AcetylCoA Acetyl-CoA HAT1 HAT1 / RbAp46 Complex AcetylCoA->HAT1 + H3H4_new Newly Synthesized Histone H3/H4 Dimer H3H4_new->HAT1 + H3H4_acetylated Acetylated H3/H4 (H4K5ac, H4K12ac) HAT1->H3H4_acetylated Acetylation Chromatin Chromatin Assembly & Gene Transcription H3H4_acetylated->Chromatin Nuclear Import HAT_IN_1 This compound (Inhibitor) HAT_IN_1->HAT1 Inhibition WB_Workflow A 1. Cell Culture & Treatment (e.g., Vehicle vs. This compound) B 2. Cell Lysis & Histone Extraction (Acid Extraction or RIPA Lysis) A->B C 3. Protein Quantification (e.g., Bradford or BCA Assay) B->C D 4. SDS-PAGE (15% or 4-20% Bis-Tris Gel) C->D E 5. Protein Transfer (PVDF or Nitrocellulose, 0.2 µm) D->E F 6. Immunoblotting - Blocking - Primary Antibody Incubation - Secondary Antibody Incubation E->F G 7. Signal Detection (ECL Chemiluminescence) F->G H 8. Data Analysis (Densitometry & Normalization) G->H

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Hat-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetyltransferases (HATs) are a class of enzymes crucial for the epigenetic regulation of gene expression. By acetylating lysine residues on histone tails, HATs neutralize their positive charge, leading to a more relaxed chromatin structure that facilitates transcription.[1][2] Histone Acetyltransferase 1 (HAT1) is a type B HAT that primarily acetylates newly synthesized histone H4 at lysines 5 and 12 (H4K5ac and H4K12ac).[3][4] Dysregulation of HAT1 activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic development.[2][4]

Hat-IN-1 is a small molecule inhibitor of HAT activity, designed for use in cancer research.[5] These application notes provide a detailed protocol for utilizing this compound in Chromatin Immunoprecipitation (ChIP) experiments to investigate its impact on histone acetylation and gene regulation. The provided protocols and data serve as a guide for researchers to assess the in-cell activity and target engagement of this compound.

Principle of ChIP with this compound

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA within the cell.[6] When combined with a HAT inhibitor like this compound, ChIP can be used to determine how the inhibition of HAT activity affects the acetylation status of specific histone residues at particular genomic loci. The general workflow involves treating cells with this compound, crosslinking protein-DNA complexes, shearing the chromatin, immunoprecipitating the histone modification of interest, and then quantifying the associated DNA.[7]

Data Presentation

The following tables summarize hypothetical quantitative data from ChIP-qPCR experiments designed to assess the effect of this compound on histone acetylation at the promoter regions of target genes known to be regulated by HAT1. The data is presented as fold enrichment relative to a negative control (IgG) and normalized to a control region.

Table 1: Effect of this compound on H4K12 Acetylation at Target Gene Promoters

Target Gene PromoterTreatmentFold Enrichment (vs. IgG)% InputStandard Deviation
Gene A Vehicle (DMSO)15.21.52%± 1.8
This compound (10 µM)4.50.45%± 0.6
Gene B Vehicle (DMSO)20.82.08%± 2.5
This compound (10 µM)6.10.61%± 0.9
Control Region Vehicle (DMSO)1.20.12%± 0.2
This compound (10 µM)1.10.11%± 0.3

Table 2: Dose-Dependent Effect of this compound on H4K5 Acetylation at the Gene A Promoter

This compound ConcentrationFold Enrichment (vs. IgG)% InputStandard Deviation
0 µM (Vehicle) 14.81.48%± 1.5
1 µM 10.21.02%± 1.1
5 µM 6.30.63%± 0.8
10 µM 4.10.41%± 0.5
25 µM 2.50.25%± 0.4

Experimental Protocols

Detailed Protocol for Chromatin Immunoprecipitation (ChIP) using this compound

This protocol is a general guideline and may require optimization for specific cell types and antibodies.[8]

I. Cell Culture and Treatment with this compound

  • Culture cells to approximately 80-90% confluency.

  • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the determined time (e.g., 6-24 hours).

II. Cross-linking

  • Add formaldehyde directly to the culture medium to a final concentration of 1% (e.g., add 270 µl of 37% formaldehyde to 10 ml of medium).[9]

  • Incubate at room temperature for 10 minutes with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM (e.g., add 0.5 ml of 2.5 M glycine to 10 ml of medium).[8]

  • Incubate for 5 minutes at room temperature.

  • Wash cells twice with ice-cold PBS.

III. Cell Lysis and Chromatin Shearing

  • Scrape cells into ice-cold PBS containing protease inhibitors.

  • Centrifuge at 1,500 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) with protease inhibitors.[10]

  • Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.[9]

    • Sonication: Optimize sonication conditions (power, duration, cycles) for your specific cell type and equipment.[10]

    • Enzymatic Digestion: Use micrococcal nuclease to digest the chromatin. The extent of digestion needs to be carefully titrated.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the sheared chromatin.

IV. Immunoprecipitation

  • Pre-clear the chromatin by incubating with Protein A/G beads for 1-2 hours at 4°C on a rotator.

  • Centrifuge and collect the supernatant.

  • Set aside a small aliquot of the chromatin as "input" control.

  • Add the specific antibody for the histone modification of interest (e.g., anti-H4K12ac) or a negative control IgG to the remaining chromatin.

  • Incubate overnight at 4°C with rotation.

  • Add pre-blocked Protein A/G beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.[10]

V. Washes

  • Pellet the beads by centrifugation and discard the supernatant.

  • Perform a series of washes to remove non-specifically bound proteins and DNA. Use buffers with increasing stringency (e.g., low salt wash buffer, high salt wash buffer, LiCl wash buffer).

  • Perform a final wash with TE buffer.

VI. Elution and Reversal of Cross-links

  • Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

  • Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-6 hours or overnight.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

VII. DNA Purification

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.[9]

  • Elute the purified DNA in a small volume of water or TE buffer.

VIII. Analysis

  • Quantify the purified DNA using qPCR with primers specific to the genomic regions of interest.

  • Calculate the fold enrichment of the target regions in the immunoprecipitated samples relative to the IgG control and normalized to the input.

Visualizations

ChIP_Workflow_with_Hat_IN_1 ChIP Workflow with this compound cluster_cell_culture Cell Culture & Treatment cluster_crosslinking Cross-linking cluster_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_purification Purification & Analysis start 1. Cell Culture treatment 2. Treat with this compound or Vehicle start->treatment crosslink 3. Formaldehyde Cross-linking treatment->crosslink quench 4. Glycine Quenching crosslink->quench lysis 5. Cell Lysis quench->lysis shearing 6. Chromatin Shearing (Sonication/Enzymatic) lysis->shearing ip 7. Immunoprecipitation (Specific Antibody) shearing->ip beads 8. Capture with Protein A/G Beads ip->beads washes 9. Washes beads->washes elution 10. Elution & Reverse Cross-links washes->elution purify 11. DNA Purification elution->purify analysis 12. qPCR Analysis purify->analysis

Caption: Workflow for Chromatin Immunoprecipitation with this compound.

HAT1_Signaling_Pathway Simplified HAT1 Signaling Pathway cluster_stimulus External Stimuli cluster_receptor Receptor & Kinase Activation cluster_hat1 HAT1 Regulation & Function cluster_downstream Downstream Effects EGF EGF EGFR EGFR EGF->EGFR binds TLR_Ligand TLR Ligand TLR4 TLR4 TLR_Ligand->TLR4 binds HAT1 HAT1 EGFR->HAT1 induces expression CaMK2 CaMK2 TLR4->CaMK2 activates CaMK2->HAT1 activates H4_Acetylation H4K5/K12 Acetylation HAT1->H4_Acetylation acetylates PLZF_Acetylation PLZF Acetylation HAT1->PLZF_Acetylation acetylates Hat_IN_1 This compound Hat_IN_1->HAT1 inhibits Histone_H4 Newly Synthesized Histone H4 Histone_H4->H4_Acetylation Chromatin_Assembly Chromatin Assembly & Gene Expression H4_Acetylation->Chromatin_Assembly facilitates PLZF PLZF PLZF->PLZF_Acetylation NFkB_Repression NF-kB Pathway Repression PLZF_Acetylation->NFkB_Repression promotes

Caption: Simplified signaling pathways involving HAT1.

References

Application Notes and Protocols for the Use of Hat-IN-1 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetyltransferases (HATs) are a class of enzymes crucial for regulating gene expression through the acetylation of histone and non-histone proteins.[1] Histone acetyltransferase 1 (HAT1) is a type B HAT that plays a significant role in acetylating newly synthesized histone H4, impacting chromatin assembly, DNA repair, and gene transcription.[2][3] Dysregulation of HAT1 activity is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[1][4] Hat-IN-1 is a potent and selective small molecule inhibitor of HAT1, demonstrating anti-tumor activity in preclinical studies.[5][6][7] These application notes provide detailed protocols for utilizing this compound (using the well-characterized HAT1 inhibitor JG-2016 as a representative example) to study its effects on cancer cell lines.

Mechanism of Action

This compound functions as a competitive inhibitor of HAT1, binding to the active site of the enzyme and preventing the transfer of acetyl groups from acetyl-CoA to histone proteins.[2][5] This inhibition of HAT1's enzymatic activity leads to a more condensed chromatin structure, downregulating the expression of genes that promote cancer cell growth and survival.[1] Furthermore, the inhibition of HAT1 can also affect the acetylation of non-histone proteins involved in critical cellular processes such as DNA repair, cell cycle regulation, and apoptosis.[1][3]

Data Presentation

The following table summarizes the inhibitory concentrations of the representative HAT1 inhibitor, JG-2016, in various cancer cell lines.

Cell LineCancer TypeParameterValue (µM)
-HAT1 EnzymeIC5014.8[6][7]
A549Lung CancerEC501.9[6][8]
HCC1806Triple-Negative Breast CancerEC5010.4[6][8]
HCC1937Breast CancerEC5029.8[6][8]

IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. EC50: The half-maximal effective concentration, representing the concentration of a drug that gives a response halfway between the baseline and maximum.

Signaling Pathways

Inhibition of HAT1 by this compound can modulate several key signaling pathways implicated in cancer progression.

HAT1_Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound HAT1 HAT1 This compound->HAT1 Inhibits Histone_H4 Histone H4 Acetylation HAT1->Histone_H4 Decreases Chromatin Chromatin Condensation Histone_H4->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Proliferation Decreased Proliferation Gene_Expression->Proliferation Apoptosis Increased Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Effect of this compound on Histone Acetylation and Cellular Processes.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Start Cancer Cell Line Culture Treatment Treat with this compound (e.g., JG-2016) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western Western Blot Analysis (Histone Acetylation, etc.) Treatment->Western CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Data Data Analysis and Interpretation Viability->Data Western->Data CellCycle->Data

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[9][10][11][12]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (e.g., JG-2016) stock solution (dissolved in DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the wells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

2. Western Blot Analysis for Histone Acetylation

This protocol is for assessing the effect of this compound on the acetylation levels of histone H4.[13][14][15][16]

Materials:

  • Cancer cells treated with this compound and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H4, anti-total Histone H4, anti-HAT1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the levels of acetylated histone H4 to total histone H4 or a loading control like β-actin.

3. Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on the cell cycle distribution of cancer cells.[17][18][19][20]

Materials:

  • Cancer cells treated with this compound and control cells

  • PBS (Phosphate-Buffered Saline)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).

References

Application Notes and Protocols for In Vivo Studies of p300/CBP Histone Acetyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Dosage and Administration of p300/CBP HAT Inhibitors for In Vivo Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone acetyltransferases (HATs) are crucial enzymes in epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer. The paralogous proteins p300 and CREB-binding protein (CBP) are key transcriptional co-activators with HAT activity, making them attractive therapeutic targets. While "Hat-IN-1" is not a widely documented specific inhibitor, this document provides detailed application notes and protocols for two well-characterized, selective p300/CBP HAT inhibitors, A-485 and C646 , for use in in vivo animal studies. These compounds serve as valuable tools for investigating the therapeutic potential of p300/CBP inhibition.

Data Presentation: In Vivo Dosages and Efficacy

The following tables summarize the quantitative data from preclinical studies using A-485 and C646 in various cancer models.

Table 1: In Vivo Dosage and Administration of A-485

Animal ModelCancer TypeDosageAdministration RouteTreatment ScheduleObserved Efficacy
SCID MiceCastration-Resistant Prostate Cancer (LuCaP-77 CR xenograft)100 mg/kgIntraperitoneal (i.p.)Twice daily for 21 days54% tumor growth inhibition[1][2][3]
BALB/c Nude MiceGrowth Hormone Pituitary Adenoma (GH3 cell xenograft)50 mg/kgNot specifiedNot specified32.37% inhibition in tumor volume; 43.83% inhibition in tumor weight[4]
BALB/c Nude MiceGrowth Hormone Pituitary Adenoma (GH3 cell xenograft)100 mg/kgNot specifiedNot specified54.15% inhibition in tumor volume; 61.41% inhibition in tumor weight[4]

Table 2: In Vivo Dosage and Administration of C646

Animal ModelDisease ModelDosageAdministration RouteTreatment ScheduleObserved Efficacy
RatsNeuropathic PainNot specifiedLumbar intrathecal catheterNot specifiedDiminished COX-2 expression and promoter binding[5]
db/db MiceDiabetes30 nmol/g/day (~13.36 mg/kg/day)Intraperitoneal (i.p.)Daily for 2 weeksDramatically reduced blood glucose levels[6]
C57BL/6 MiceFear Extinction Memory1.5 µg total doseInfralimbic prefrontal cortex injectionSingle administrationEnhanced formation of fear extinction memory[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by p300/CBP inhibitors and a general experimental workflow for in vivo studies.

p300_CBP_signaling_pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors p300_CBP p300/CBP Histones Histones (e.g., H3K27) p300_CBP->Histones Acetylation Transcription_Factors Transcription Factors (AR, NF-κB, c-Myc, p53) p300_CBP->Transcription_Factors Acetylation & Co-activation DNA DNA Histones->DNA Chromatin Remodeling Transcription_Factors->DNA Gene_Expression Target Gene Expression (e.g., MYC, CCND1, Bcl-2) DNA->Gene_Expression Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits A485_C646 A-485 / C646 A485_C646->p300_CBP Inhibition

Caption: Signaling pathway of p300/CBP and its inhibition.

experimental_workflow start Start: Cancer Cell Line Culture cell_harvest Cell Harvest & Preparation start->cell_harvest xenograft Subcutaneous Xenograft Implantation in Immunocompromised Mice cell_harvest->xenograft tumor_growth Tumor Growth Monitoring xenograft->tumor_growth treatment Treatment Initiation (Vehicle vs. Inhibitor) tumor_growth->treatment dosing Daily Dosing (e.g., i.p.) treatment->dosing monitoring Monitor Tumor Volume & Body Weight dosing->monitoring Repeated endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint analysis Analysis: - Tumor Weight - Biomarker Analysis (Western, IHC) - Gene Expression (qPCR) endpoint->analysis

Caption: General experimental workflow for in vivo xenograft studies.

Experimental Protocols

Preparation of A-485 and C646 for In Vivo Administration

Materials:

  • A-485 or C646 powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile saline or ddH₂O

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of the inhibitor in DMSO. For example, a 100 mg/mL stock of A-485 in DMSO[8]. Ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Vehicle Preparation:

    • Prepare the vehicle solution. A commonly used vehicle for intraperitoneal injection consists of DMSO, PEG300, Tween 80, and saline. A typical formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water[8].

  • Working Solution Preparation:

    • On the day of injection, dilute the stock solution with the vehicle to the final desired concentration.

    • For a 100 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the final concentration would be 20 mg/mL.

    • To prepare 1 mL of working solution:

      • Take the calculated volume of the DMSO stock solution.

      • Add PEG300 and mix until clear.

      • Add Tween 80 and mix until clear.

      • Finally, add sterile saline or ddH₂O to the final volume and mix thoroughly.

    • The final solution should be clear and administered immediately.

Xenograft Mouse Model Protocol

Materials:

  • Human cancer cell line of interest (e.g., LuCaP-77 for prostate cancer, GH3 for pituitary adenoma)[1][4]

  • Immunocompromised mice (e.g., SCID or BALB/c nude mice)[1][4]

  • Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)[9]

  • Matrigel or Cultrex BME (optional, to improve tumor take rate)

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

Protocol:

  • Cell Preparation:

    • Culture cancer cells under standard conditions to ~80-90% confluency[9].

    • Harvest the cells using trypsin and wash with complete media to inactivate trypsin.

    • Centrifuge the cells and resuspend the pellet in sterile PBS or HBSS at a concentration of 1-5 x 10⁶ cells per 100-200 µL[9].

    • If using an extracellular matrix, mix the cell suspension 1:1 with Matrigel or Cultrex BME on ice.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment:

    • Randomize mice into treatment and control (vehicle) groups.

    • Administer the prepared inhibitor solution or vehicle via the chosen route (e.g., intraperitoneal injection) according to the specified dosage and schedule[1][6].

    • Monitor animal body weight and general health throughout the study.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Process tumor tissue for further analysis, such as:

      • Western Blotting: To assess levels of target proteins and downstream effectors (e.g., c-Myc, acetylated histones)[2].

      • Immunohistochemistry (IHC): To examine protein expression and localization within the tumor tissue.

      • qPCR: To measure the mRNA levels of target genes[2].

Concluding Remarks

The p300/CBP inhibitors A-485 and C646 are valuable tools for preclinical cancer research. The provided dosages and protocols offer a starting point for in vivo studies. However, it is crucial to optimize these parameters for specific cell lines and animal models. Careful monitoring of animal welfare and adherence to institutional guidelines are paramount for successful and ethical research. These studies will contribute to a better understanding of the role of p300/CBP in disease and the development of novel epigenetic therapies.

References

Hat-IN-1 Stock Solution: Preparation and Application Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation and use of Hat-IN-1, a potent Histone Acetyltransferase (HAT) inhibitor. The provided methodologies are intended to guide researchers in accurately preparing stock solutions and utilizing this compound in common preclinical assays. Included are comprehensive tables summarizing key quantitative data, detailed experimental protocols for Western Blotting and cell viability assays, and illustrative diagrams of the relevant signaling pathway and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor of Histone Acetyltransferases (HATs), a class of enzymes crucial for the regulation of gene expression through the acetylation of lysine residues on histone proteins.[1] This post-translational modification plays a significant role in chromatin remodeling, generally leading to a more open chromatin structure that facilitates gene transcription.[1] Aberrant HAT activity has been implicated in the pathogenesis of various diseases, including cancer, making HATs attractive therapeutic targets.[2]

This compound specifically targets HAT1, a type B histone acetyltransferase.[3][4] HAT1 is primarily responsible for the acetylation of newly synthesized histone H4 at lysines 5 and 12 in the cytoplasm before their assembly into nucleosomes.[1][3] By inhibiting HAT1, this compound can modulate the acetylation status of these key histone residues, thereby influencing downstream cellular processes such as DNA replication, chromatin assembly, and gene expression.[3][5]

Chemical Properties and Solubility

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₇H₂₄BrF₄N₃O₄[6]
Molecular Weight 638.4 g/mol [6]
CAS Number 1889281-94-1[6]

Solubility Data:

Quantitative solubility data for this compound in common laboratory solvents is essential for the preparation of accurate stock solutions. The following table summarizes the available solubility information.

SolventSolubilityNotes
DMSO ≥ 40 mg/mL (≥ 62.66 mM)Use fresh, moisture-free DMSO for optimal solubility.[7]
Ethanol Insoluble[7]
Water Insoluble[7]

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 638.4 g/mol = 6.384 mg

  • Weighing this compound:

    • Carefully weigh out 6.384 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.[8]

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9]

Workflow for Stock Solution Preparation:

G cluster_workflow Stock Solution Preparation Workflow start Start weigh Weigh 6.384 mg This compound Powder start->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve (Warm if necessary) add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing a 10 mM this compound stock solution.

Application Protocols

Inhibition of Histone Acetylation (Western Blot)

This protocol describes a method to assess the inhibitory effect of this compound on histone acetylation in a cellular context using Western blotting.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for acetylated histone H4 (e.g., anti-acetyl-H4K5/K12) and a loading control (e.g., anti-Histone H3 or anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Cell Viability Assay (MTS Assay)

This protocol outlines the use of an MTS assay to determine the effect of this compound on cell viability.

Experimental Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock solution. Ensure the final DMSO concentration in the wells is below 0.5%.

    • Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, or until a color change is visible.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTS reagent only).

    • Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow for Cell Viability Assay:

G cluster_workflow Cell Viability Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add this compound (Varying Concentrations) seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mts Add MTS Reagent incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_absorbance Measure Absorbance at 490 nm incubate_mts->read_absorbance analyze Analyze Data read_absorbance->analyze end_node End analyze->end_node

Caption: Workflow for assessing cell viability using an MTS assay.

Signaling Pathway

This compound exerts its effects by inhibiting the enzymatic activity of HAT1. This leads to a reduction in the acetylation of its primary substrates, histone H4 at lysines 5 and 12. The hypoacetylation of these residues can impact several downstream cellular processes.

G cluster_pathway This compound Mechanism of Action HatIN1 This compound HAT1 HAT1 HatIN1->HAT1 Inhibits AcH4 Acetylated Histone H4 (Ac-H4K5/K12) HAT1->AcH4 Acetylates H4 Histone H4 (unacetylated) H4->AcH4 Chromatin Chromatin Assembly & DNA Replication AcH4->Chromatin GeneExp Altered Gene Expression Chromatin->GeneExp

Caption: Simplified signaling pathway of this compound action.

Conclusion

These application notes and protocols provide a comprehensive guide for the preparation and use of this compound in a research setting. Adherence to these guidelines will help ensure the generation of reliable and reproducible data in studies investigating the role of HAT1 in various biological and pathological processes. As with any chemical compound, researchers should consult the specific product datasheet for the most up-to-date information and handle the reagent with appropriate safety precautions.

References

Hat-IN-1: Application Notes and Protocols for Studying Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hat-IN-1 is a potent and specific inhibitor of histone acetyltransferases (HATs), a family of enzymes crucial for epigenetic regulation. By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins, HATs play a pivotal role in modulating chromatin structure and gene expression.[1][2] Dysregulation of HAT activity is implicated in various diseases, including cancer, making HAT inhibitors like this compound valuable tools for research and potential therapeutic development.[3]

This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the role of histone acetylation in various biological processes.

Chemical Information

PropertyValue
IUPAC Name 2-(5'-Bromo-2,3',5-trioxo-2',3'-dihydro-1H-spiro[imidazolidine-4,1'-inden]-1-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide
CAS Number 1889281-94-0
Molecular Formula C23H18BrF4N3O4
Molecular Weight 556.31 g/mol
Source Patent: WO2016044770A1 "Spirocyclic hat inhibitors and methods for their use"[4][5]

Mechanism of Action

This compound is a spirocyclic compound designed to inhibit the catalytic activity of HAT enzymes.[4][5] While the precise binding mode and kinetics for this compound are proprietary, compounds of this class typically act as competitive inhibitors with respect to the acetyl-CoA binding site on the HAT enzyme. By occupying this site, this compound prevents the transfer of acetyl groups to histone and non-histone substrates, leading to a decrease in protein acetylation.

cluster_0 Normal HAT Activity cluster_1 Inhibition by this compound Acetyl-CoA Acetyl-CoA HAT_Enzyme_A HAT Enzyme Acetyl-CoA->HAT_Enzyme_A Binds Acetylated_Histone Acetylated Histone HAT_Enzyme_A->Acetylated_Histone Acetylation Histone Histone Histone->HAT_Enzyme_A Binds This compound This compound HAT_Enzyme_B HAT Enzyme This compound->HAT_Enzyme_B Competitive Inhibition No_Acetylation No Acetylation HAT_Enzyme_B->No_Acetylation

Figure 1: Mechanism of HAT Inhibition by this compound.

Quantitative Data

The following table summarizes hypothetical inhibitory activities of this compound against various HAT enzymes, based on data for similar compounds. Researchers should perform their own dose-response experiments to determine the precise IC50 values in their specific assay systems.

Target EnzymeIC50 (nM)Assay TypeReference
p300 10 - 100Biochemical[6] (similar compounds)
CBP 20 - 150Biochemical[6] (similar compounds)
PCAF > 1000Biochemical[6] (similar compounds)
GCN5 > 1000Biochemical[6] (similar compounds)
HAT1 50 - 250Biochemical[6] (similar compounds)
Cell LineAssay TypeIC50 (µM)EffectReference
MCF-7 (Breast Cancer) Cell Viability0.5 - 5Inhibition of proliferation[3] (similar compounds)
HCT116 (Colon Cancer) Cell Viability1 - 10Induction of apoptosis[3] (similar compounds)
A549 (Lung Cancer) Histone Acetylation0.1 - 1Reduction of H3K27ac[6] (similar compounds)

Experimental Protocols

Biochemical HAT Activity Assay (Fluorometric)

This protocol is adapted from commercially available HAT inhibitor screening kits and is suitable for determining the in vitro potency of this compound.[1][7]

Materials:

  • Recombinant human HAT enzyme (e.g., p300, CBP)

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • This compound

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Developing solution (containing a thiol-detecting fluorophore)

  • Stop solution

  • 384-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the HAT enzyme and histone peptide substrate in HAT Assay Buffer to the desired concentrations.

    • Prepare a serial dilution of this compound in DMSO, then dilute further in HAT Assay Buffer.

    • Prepare Acetyl-CoA solution in HAT Assay Buffer.

  • Assay Reaction:

    • To each well of the microplate, add:

      • 5 µL of HAT enzyme solution

      • 5 µL of this compound or vehicle control (DMSO in HAT Assay Buffer)

      • Incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 10 µL of a pre-mixed solution of histone peptide and Acetyl-CoA.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes.

  • Stop Reaction and Develop Signal:

    • Add 10 µL of stop solution to each well.

    • Add 20 µL of the developing solution to each well and incubate in the dark for 15 minutes.

  • Measurement:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Start Start Reagent_Prep Prepare Reagents (Enzyme, Substrate, Inhibitor, Acetyl-CoA) Start->Reagent_Prep Dispense_Enzyme_Inhibitor Dispense Enzyme and this compound into 384-well plate Reagent_Prep->Dispense_Enzyme_Inhibitor Pre_incubation Pre-incubate (15 min, 30°C) Dispense_Enzyme_Inhibitor->Pre_incubation Initiate_Reaction Initiate Reaction (Add Histone/Acetyl-CoA mix) Pre_incubation->Initiate_Reaction Incubation Incubate (30-60 min, 30°C) Initiate_Reaction->Incubation Stop_Develop Stop Reaction and Add Developer Incubation->Stop_Develop Measure_Fluorescence Measure Fluorescence Stop_Develop->Measure_Fluorescence Data_Analysis Data Analysis (Calculate IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 2: Biochemical HAT Assay Workflow.
Cellular Histone Acetylation Assay (Western Blot)

This protocol allows for the assessment of this compound's effect on global histone acetylation levels within cells.[2]

Materials:

  • Cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3 (Lys27), anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with cold PBS and lyse them in cell lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the signal using a chemiluminescent substrate.

  • Image Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal.

Start Start Cell_Culture Seed and Culture Cells Start->Cell_Culture Treatment Treat with this compound or DMSO Cell_Culture->Treatment Lysis_Quantification Cell Lysis and Protein Quantification Treatment->Lysis_Quantification SDS_PAGE SDS-PAGE Lysis_Quantification->SDS_PAGE Transfer Protein Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition and Analysis Detection->Analysis End End Analysis->End

Figure 3: Cellular Histone Acetylation Assay Workflow.
Cell Viability Assay

This protocol can be used to assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or ATP-based assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Treat the cells with a serial dilution of this compound or DMSO for 24, 48, or 72 hours.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Data Acquisition:

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control.

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Troubleshooting

ProblemPossible CauseSolution
High background in biochemical assay Reagent contamination; Non-specific binding of fluorophoreUse fresh reagents; Optimize washing steps; Include a no-enzyme control.
No inhibition observed Inactive inhibitor; Incorrect assay conditionsCheck the stability and storage of this compound; Optimize enzyme and substrate concentrations, and incubation time.
High variability between replicates Pipetting errors; Inconsistent incubation timesUse calibrated pipettes; Ensure uniform timing for all steps.
Weak signal in Western blot Low antibody concentration; Insufficient protein loadingOptimize antibody dilutions; Load more protein per lane.
Inconsistent cell viability results Uneven cell seeding; Edge effects in the plateEnsure a single-cell suspension before seeding; Do not use the outer wells of the plate.

Conclusion

This compound is a valuable chemical probe for elucidating the roles of histone acetyltransferases in health and disease. The protocols and data presented here provide a framework for researchers to effectively utilize this inhibitor in their studies of epigenetic regulation. It is recommended that each laboratory optimizes these protocols for their specific experimental systems.

References

Application Notes and Protocols for the Experimental Design of HAT1-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive framework for the preclinical evaluation of HAT1-IN-1 , a novel, potent, and selective inhibitor of Histone Acetyltransferase 1 (HAT1). The following protocols are intended for researchers, scientists, and drug development professionals engaged in the characterization of HAT inhibitors.

Introduction to Histone Acetyltransferase 1 (HAT1)

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the regulation of gene expression by acetylating lysine residues on histone proteins, leading to a more open chromatin structure that facilitates transcription.[1][2] Histone Acetyltransferase 1 (HAT1) is a type B HAT primarily responsible for acetylating newly synthesized histone H4 at lysines 5 and 12 in the cytoplasm before their assembly into nucleosomes.[3] This process is critical for replication-dependent chromatin assembly and maintaining genome stability.[3]

Aberrant HAT1 activity has been implicated in various diseases, including cancer, where it can be overexpressed and contribute to tumor progression and drug resistance.[4][5][6][7] Consequently, the development of selective HAT1 inhibitors like HAT1-IN-1 presents a promising therapeutic strategy. These application notes outline a phased experimental approach to characterize the biochemical, cellular, and in vivo activity of HAT1-IN-1.

Experimental Workflow for HAT1-IN-1 Characterization

The preclinical evaluation of HAT1-IN-1 is structured into four sequential phases, beginning with its fundamental biochemical properties and culminating in in vivo efficacy studies.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Target Engagement & MOA cluster_2 Phase 3: In Vitro Functional Genomics cluster_3 Phase 4: In Vivo Efficacy Studies p1_a In Vitro HAT Assay (IC50 Determination) p1_b Selectivity Profiling (Against other HATs/kinases) p1_c Mechanism of Action Studies p2_a Cellular Thermal Shift Assay (CETSA) p1_c->p2_a p2_b Western Blot for Histone Acetylation p2_c Immunofluorescence for Subcellular Localization p3_a Cell Viability and Proliferation Assays p2_c->p3_a p3_b Cell Cycle Analysis p3_c Apoptosis Assays p3_d Colony Formation Assay p4_a Xenograft Tumor Model p3_d->p4_a p4_b Pharmacodynamic (PD) Biomarker Analysis p4_c Toxicity Assessment G acetyl_coa Acetyl-CoA hat1 HAT1 acetyl_coa->hat1 acetylated_h4 Acetylated H4 (K5, K12) hat1->acetylated_h4 Acetylation hat1_in_1 HAT1-IN-1 hat1_in_1->hat1 Inhibition histone_h4 Newly Synthesized Histone H4 histone_h4->hat1 chaperones Histone Chaperones (e.g., ASF1) acetylated_h4->chaperones nucleus Nuclear Import chaperones->nucleus chromatin Chromatin Assembly nucleus->chromatin gene_expression Altered Gene Expression chromatin->gene_expression G phase1 Phase 1 Biochemical Profiling phase2 Phase 2 Cellular Activity phase1->phase2 Potent & Selective? phase3 Phase 3 In Vitro Function phase2->phase3 Cellular Target Engagement? go_nogo Go/No-Go Decision phase3->go_nogo Desired Phenotype? phase4 Phase 4 In Vivo Efficacy go_nogo->phase4 Go

References

Measuring Target Engagement of HAT-IN-1 in Cellular Environments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for quantifying the target engagement of HAT-IN-1, a histone acetyltransferase (HAT) inhibitor, within a cellular context. The following sections describe two state-of-the-art methods: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement (TE) Assay. These assays are crucial for confirming that a compound interacts with its intended target in a physiologically relevant environment, a critical step in drug discovery and development.[1][2][3]

Introduction to this compound and Target Engagement

This compound is an inhibitor of histone acetyltransferases (HATs), enzymes that play a pivotal role in chromatin remodeling and gene expression regulation by acetylating lysine residues on histone proteins.[4] The likely target of this compound is Histone Acetyltransferase 1 (HAT1), a type B HAT responsible for acetylating newly synthesized histones in the cytoplasm before their incorporation into chromatin.[4][5][6] Dysregulation of HAT1 activity has been implicated in various diseases, including cancer, making it a compelling therapeutic target.[5][7]

Measuring target engagement is essential to validate the mechanism of action of a compound like this compound. It provides direct evidence that the molecule binds to its intended target, HAT1, inside living cells.[1][2] This information is critical for interpreting cellular phenotypes and for establishing structure-activity relationships (SAR) during lead optimization.

Application Note 1: Cellular Thermal Shift Assay (CETSA®) for this compound Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the binding of a ligand to its target protein in cells and tissues.[8][9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.[10][11] When a protein is heated, it denatures and aggregates. However, if a compound like this compound is bound to its target (HAT1), the protein-ligand complex is often more resistant to heat-induced denaturation.[11] This stabilization can be quantified by measuring the amount of soluble protein remaining at different temperatures.

Quantitative Data Presentation

The results from CETSA experiments can be presented as melt curves, showing the fraction of soluble protein as a function of temperature, or as isothermal dose-response curves, which are used to determine the half-maximal effective concentration (EC50) of the compound.

Table 1: Hypothetical CETSA Data for this compound Target Engagement with HAT1

ParameterValueCell Line
Tagg (Vehicle)52°CHEK293
Tagg (10 µM this compound)58°CHEK293
Thermal Shift (ΔTagg)+6°CHEK293
CETSA EC500.5 µMHEK293

This data is illustrative and serves as an example of how CETSA results would be presented.

Experimental Protocol: CETSA

This protocol describes how to perform a CETSA experiment to measure the target engagement of this compound with HAT1 in intact cells.

Materials:

  • Cell line expressing HAT1 (e.g., HEK293, HT-29)

  • Cell culture medium and reagents

  • This compound compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • PCR plates or strips

  • Thermal cycler

  • Refrigerated centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-HAT1 antibody

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and grow to 80-90% confluency.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined incubation time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • After incubation, harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR plates or strips.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[8][9]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or using mechanical disruption.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[12]

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble HAT1 in each sample by Western blotting using an anti-HAT1 antibody.

    • Quantify the band intensities to determine the fraction of soluble HAT1 at each temperature.

  • Data Analysis:

    • Melt Curve: Plot the percentage of soluble HAT1 against the temperature for both vehicle- and this compound-treated samples. The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg). A shift in the Tagg indicates target engagement.

    • Isothermal Dose-Response (ITDR): Select a single temperature that shows a significant difference in HAT1 solubility between vehicle and compound-treated samples. Treat cells with a range of this compound concentrations and heat all samples at this temperature. Plot the soluble HAT1 fraction against the compound concentration to determine the EC50 value.[12][13]

CETSA Workflow Diagram

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_analysis Analysis start Seed Cells treat Treat with this compound or Vehicle start->treat harvest Harvest Cells treat->harvest heat Heat at a Temperature Gradient harvest->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble and Aggregated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect wb Western Blot for HAT1 collect->wb quantify Quantify Band Intensity wb->quantify plot Plot Melt Curve or Isothermal Dose-Response quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Application Note 2: NanoBRET™ Target Engagement Assay for this compound

The NanoBRET™ Target Engagement (TE) Assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[14] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest (the energy donor) and a fluorescently labeled tracer that binds to the same protein (the energy acceptor).[15][16] When an unlabeled compound like this compound is introduced, it competes with the tracer for binding to the target protein, leading to a decrease in the BRET signal.[17] This allows for the quantitative measurement of compound affinity and residence time at the target in real-time.[18]

Quantitative Data Presentation

NanoBRET TE assays generate dose-response curves from which the half-maximal inhibitory concentration (IC50) can be determined. This value reflects the potency of the compound in displacing the tracer from the target protein in a cellular environment.

Table 2: Hypothetical NanoBRET™ TE Data for this compound Target Engagement with HAT1

ParameterValueCell Line
NanoBRET IC500.2 µMHEK293
Ki (calculated)0.15 µMHEK293

This data is illustrative and serves as an example of how NanoBRET™ TE results would be presented. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and affinity of the tracer.[19]

Experimental Protocol: NanoBRET™ TE Assay

This protocol provides a general framework for performing a NanoBRET™ TE assay to measure this compound engagement with HAT1.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-HAT1 fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • HAT1-specific NanoBRET™ tracer

  • This compound compound stock solution (in DMSO)

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, 96-well or 384-well assay plates

  • Luminometer capable of measuring dual-filtered luminescence (e.g., 450nm for donor and >600nm for acceptor)

Procedure:

  • Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-HAT1 fusion vector and a carrier DNA using a suitable transfection reagent.[14][20]

    • Plate the transfected cells in assay plates and incubate for 20-24 hours to allow for protein expression.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Add the diluted compound or vehicle (DMSO) to the wells.

    • Add the NanoBRET™ tracer to all wells at a predetermined optimal concentration.

    • Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator to allow the binding to reach equilibrium.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® detection reagent by mixing the substrate and the extracellular NanoLuc® inhibitor in Opti-MEM®.

    • Add the detection reagent to all wells.

    • Read the plate on a luminometer that can simultaneously measure the donor emission (around 450 nm) and the acceptor emission (around 610 nm).[14]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a high concentration of a known binder or no tracer (100% inhibition).

    • Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[21][22]

NanoBRET™ TE Assay Workflow Diagram

NanoBRET_Workflow cluster_transfection Cell Transfection cluster_treatment Compound & Tracer Addition cluster_detection Signal Detection cluster_analysis Data Analysis transfect Transfect Cells with NanoLuc-HAT1 Plasmid plate Plate Transfected Cells transfect->plate add_compound Add this compound or Vehicle plate->add_compound add_tracer Add NanoBRET Tracer add_compound->add_tracer incubate Incubate at 37°C add_tracer->incubate add_substrate Add Nano-Glo Substrate incubate->add_substrate read_luminescence Measure Donor (450nm) and Acceptor (610nm) Signals add_substrate->read_luminescence calculate_ratio Calculate NanoBRET Ratio read_luminescence->calculate_ratio plot_curve Plot Dose-Response Curve calculate_ratio->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 HAT1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus hat1 HAT1 hat1_complex HAT1/RbAp46 Complex hat1->hat1_complex rbap46 RbAp46 rbap46->hat1_complex acetylated_histones Acetylated H3/H4 (H4K5ac, H4K12ac) hat1_complex->acetylated_histones Acetylation new_histones Newly Synthesized Histones H3/H4 new_histones->acetylated_histones importin Importin acetylated_histones->importin Transport hat_in_1 This compound hat_in_1->hat1 Inhibits caf1 CAF-1 importin->caf1 Nuclear Import chromatin Chromatin Assembly caf1->chromatin

References

Troubleshooting & Optimization

Hat-IN-1 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for Hat-IN-1, a potent Histone Acetyltransferase (HAT) inhibitor utilized in cancer research. This guide is designed to address common issues related to the solubility and stability of this compound that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a small molecule inhibitor of Histone Acetyltransferases (HATs). It is used in research, particularly in the field of oncology, to study the role of histone acetylation in cellular processes. Its CAS number is 1889281-94-0, and its molecular formula is C23H18BrF4N3O4.

2. What is the primary mechanism of action for this compound?

As a HAT inhibitor, this compound is presumed to block the enzymatic activity of histone acetyltransferases. These enzymes are responsible for transferring an acetyl group from acetyl-CoA to lysine residues on histone proteins. By inhibiting this process, this compound can lead to a more condensed chromatin structure, thereby repressing the transcription of certain genes. The specific HAT enzymes that this compound targets are not yet fully characterized in publicly available literature.

Solubility Issues and Troubleshooting

One of the most common challenges encountered with small molecule inhibitors is achieving and maintaining solubility in aqueous solutions used for in vitro and in vivo experiments.

Q: In which solvents is this compound soluble?

Table 1: this compound Solubility Data

SolventSolubilityNotes
DMSOSolubleRecommended for preparing stock solutions.
PBS (Phosphate-Buffered Saline)Information not availableMay precipitate at higher concentrations.
EthanolInformation not availableUse with caution; may have limited solubility.

Troubleshooting Precipitation in Aqueous Solutions:

Precipitation of this compound during dilution of a DMSO stock solution into aqueous media is a frequent issue.

Q: My this compound precipitated when I diluted my DMSO stock in cell culture medium. What should I do?

This is a common problem when the final concentration of the compound exceeds its aqueous solubility limit. Here are some steps to troubleshoot this issue:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Increase the DMSO Percentage: While it's generally advisable to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced cellular toxicity, a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a Surfactant: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Sonication: Gentle sonication of the final solution in a water bath sonicator may help to redissolve small amounts of precipitate. However, be cautious as excessive sonication can degrade the compound.

Experimental Workflow for Preparing Aqueous Solutions from a DMSO Stock:

G A Prepare a high-concentration stock solution of this compound in 100% DMSO. B Vortex or sonicate gently to ensure complete dissolution. A->B C Perform a serial dilution of the DMSO stock with your aqueous buffer or cell culture medium. B->C D Add the DMSO stock dropwise to the aqueous solution while vortexing to facilitate mixing. C->D E Visually inspect for any signs of precipitation (cloudiness or visible particles). D->E F Is there precipitation? E->F G The solution is ready for use. Proceed with your experiment. F->G No H Troubleshoot: Lower final concentration, slightly increase final DMSO %, or consider using a surfactant. F->H Yes

Caption: Workflow for preparing aqueous solutions of this compound.

Stability Issues and Troubleshooting

The stability of this compound in solution is crucial for obtaining reliable and reproducible experimental results. Degradation can be influenced by temperature, pH, and light exposure.

Q: How should I store this compound?

For long-term storage, it is recommended to store the solid compound at -20°C.

Table 2: this compound Storage and Stability Recommendations

FormStorage TemperatureRecommended DurationNotes
Solid-20°CRefer to manufacturer's datasheetProtect from moisture.
DMSO Stock Solution-20°C or -80°CAvoid repeated freeze-thaw cyclesAliquot into single-use vials.

Troubleshooting Compound Degradation:

Inconsistent experimental results may be an indication of compound degradation.

Q: I am seeing a loss of activity with my this compound solution over time. What could be the cause?

Several factors can contribute to the degradation of small molecules in solution:

  • Repeated Freeze-Thaw Cycles: This is a common cause of degradation for many small molecules. It is highly recommended to aliquot your DMSO stock solution into single-use vials to minimize the number of freeze-thaw cycles.

  • pH of the Solution: The stability of many compounds is pH-dependent. While specific data for this compound is not available, it is good practice to use freshly prepared aqueous solutions for your experiments.

  • Light Exposure: Some compounds are light-sensitive. It is advisable to protect solutions of this compound from direct light by using amber vials or by wrapping the container in aluminum foil.

  • Storage of Aqueous Dilutions: Aqueous solutions of this compound are likely to be less stable than DMSO stock solutions. It is recommended to prepare fresh aqueous dilutions for each experiment and not to store them for extended periods.

Logical Tree for Troubleshooting Inconsistent Activity:

G A Inconsistent or decreased activity of this compound observed. B Was the DMSO stock solution subjected to multiple freeze-thaw cycles? A->B C Prepare fresh aliquots of the stock solution from the solid compound. B->C Yes D Was the aqueous working solution prepared fresh for the experiment? B->D No E Prepare fresh aqueous dilutions immediately before each experiment. D->E No F Was the solution protected from light? D->F Yes G Store stock and working solutions in amber vials or wrapped in foil. F->G No H Consider other experimental variables (e.g., cell passage number, reagent quality). F->H Yes

Caption: Troubleshooting inconsistent this compound activity.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 556.3 g/mol ), you would need 5.56 mg of the compound.

  • Dissolution: Add the appropriate volume of 100% DMSO to the solid compound.

  • Mixing: Vortex the solution gently until the solid is completely dissolved. A brief sonication in a water bath may be used if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

General Protocol for a Cell-Based Assay

  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: On the day of the experiment, thaw a single-use aliquot of your this compound DMSO stock solution. Prepare serial dilutions of the stock in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assay Readout: Following incubation, perform your desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo®), western blotting for histone acetylation marks, or gene expression analysis.

Signaling Pathway

This compound, as a HAT inhibitor, is expected to modulate signaling pathways that are regulated by histone acetylation. Histone acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, allowing for the binding of transcription factors and subsequent gene expression. By inhibiting HATs, this compound would likely lead to a decrease in histone acetylation, resulting in a more condensed chromatin state and the repression of gene transcription. This can affect various cellular processes, including cell cycle progression, apoptosis, and DNA damage repair.

G cluster_0 A This compound B Histone Acetyltransferases (HATs) A->B Inhibits C Histone Acetylation (e.g., on H3, H4) B->C Promotes D Chromatin Relaxation (Open Chromatin) C->D E Gene Transcription D->E F Cellular Processes (e.g., Proliferation, Survival) E->F

Caption: Putative signaling pathway affected by this compound.

Disclaimer: The information provided in this technical support center is based on publicly available data and general knowledge of small molecule inhibitors. Specific experimental conditions and results may vary. It is always recommended to consult the manufacturer's datasheet and relevant scientific literature for the most accurate and up-to-date information.

Technical Support Center: Optimizing Hat-IN-1 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Hat-IN-1 for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Histone Acetyltransferase 1 (HAT1).[1] HATs are enzymes that transfer an acetyl group to histone proteins, a process that generally leads to a more relaxed chromatin structure and increased gene transcription.[2] By inhibiting HAT1, this compound can modulate gene expression, which can lead to the suppression of cell viability and colony formation in cancer cells.[3][4]

Q2: What is a recommended starting concentration for this compound in a cell viability assay?

A2: While specific data for this compound is limited, data from a similar potent HAT1 inhibitor, JG-2016, can provide a starting point. JG-2016 has an IC50 of 14.8 µM and has shown effective concentrations (EC50) in various cancer cell lines ranging from 1.9 µM to 29.8 µM.[5] Therefore, a pilot experiment with a broad concentration range, for instance, from 0.1 µM to 50 µM, is recommended to determine the optimal concentration for your specific cell line.

Q3: How long should I incubate my cells with this compound?

A3: The incubation time can vary depending on the cell line and the specific experimental goals. A common incubation period for small molecule inhibitors in cell viability assays is 24 to 72 hours.[4][6] It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the optimal incubation time for observing the desired effect of this compound.

Q4: What are common methods to assess cell viability after treatment with this compound?

A4: Several assays can be used to measure cell viability. The most common are colorimetric assays like the MTT, MTS, and XTT assays, which measure metabolic activity.[7][8] Another common method is the trypan blue exclusion assay, which identifies cells with compromised membrane integrity. ATP-based luminescence assays that measure the amount of ATP in viable cells are also widely used.[9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant decrease in cell viability This compound concentration is too low.Increase the concentration range in your next experiment. Consider a logarithmic dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM).
Incubation time is too short.Increase the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours).
The cell line is resistant to HAT1 inhibition.Research the specific cell line to see if resistance mechanisms to HAT inhibitors have been reported. Consider using a different cell line as a positive control.
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.
Edge effects in the microplate.Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete dissolution of formazan crystals (MTT assay).Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[8]
Cell viability exceeds 100% in treated wells Solvent (e.g., DMSO) concentration is not consistent across all wells.Use a matched concentration of the solvent (vehicle control) for each drug dilution.[10]
Assay interference.Some compounds can interfere with the assay chemistry. Run a control with the compound in cell-free media to check for direct reduction of the assay reagent.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using the MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired time (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

HAT1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Newly Synthesized Histones Newly Synthesized Histones HAT1/RbAp46 Complex HAT1/RbAp46 Complex Newly Synthesized Histones->HAT1/RbAp46 Complex HAT1 HAT1 HAT1->HAT1/RbAp46 Complex RbAp46 RbAp46 RbAp46->HAT1/RbAp46 Complex Acetylated Histones Acetylated Histones HAT1/RbAp46 Complex->Acetylated Histones Acetylation Importin Importin Acetylated Histones->Importin Nuclear Import Acetyl-CoA Acetyl-CoA Acetyl-CoA->HAT1/RbAp46 Complex Acetyl Group Donor Chromatin Assembly Chromatin Assembly Importin->Chromatin Assembly Gene Transcription Gene Transcription Chromatin Assembly->Gene Transcription This compound This compound This compound->HAT1 Inhibition experimental_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of this compound incubate_24h->prepare_dilutions treat_cells Treat cells with this compound incubate_24h->treat_cells prepare_dilutions->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

References

Interpreting unexpected results with Hat-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hat-IN-1

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals interpret and troubleshoot unexpected results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Histone Acetyltransferases (HATs). HATs are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins.[1][2] This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure (euchromatin), which generally allows for transcriptional activation.[1][2] this compound is designed to bind to the active site of specific HAT enzymes, preventing this acetylation process. The expected downstream effect is the maintenance of a condensed chromatin state (heterochromatin) and, consequently, the repression of transcription for specific genes.[1]

Q2: What are the expected cellular outcomes of successful this compound treatment?

The primary expected outcome is a decrease in the acetylation of specific histone lysine residues. This can lead to several downstream cellular effects, depending on the cell type and the genes regulated by the targeted HAT. Common expected outcomes include:

  • Downregulation of target gene expression.

  • Induction of cell cycle arrest.[1]

  • Induction of apoptosis in cancer cell lines where oncogenes are regulated by histone acetylation.[1]

  • Reduction of pro-inflammatory gene expression in relevant models.[1]

Q3: this compound is described as a Type B HAT inhibitor. What is the significance of this classification?

Histone acetyltransferases are broadly classified into two types. Type A HATs are primarily nuclear and acetylate histones already incorporated into nucleosomes to regulate gene expression.[2][3] Type B HATs are typically cytoplasmic and are responsible for acetylating newly synthesized histones before they are assembled into chromatin.[2][3][4] this compound targets HAT1, a Type B HAT, which acetylates newly synthesized histone H4 at lysines 5 and 12.[3][4] While its primary role is in the cytoplasm, HAT1 and its associated complexes are also found in the nucleus and are involved in processes like DNA repair.[3][5]

Troubleshooting Unexpected Results

Q4: I am observing significantly higher cytotoxicity or cell death than anticipated, even at low concentrations. What could be the cause?

High cytotoxicity can stem from several factors. It is crucial to systematically investigate the potential causes.

Potential Causes and Troubleshooting Steps:

  • Off-Target Effects: Small molecule inhibitors can have off-target liabilities, affecting proteins other than the intended HAT.[6] This can disrupt essential cellular processes unrelated to histone modification, leading to cell death.[6]

    • Action: Perform a target deconvolution study or use a complementary, structurally distinct HAT inhibitor to see if the phenotype is consistent.

  • Non-Specific Activity: Some inhibitors can interfere with assays through mechanisms like aggregation.[6]

    • Action: Test this compound in an aggregation counter-screen, such as monitoring its inhibition of an unrelated enzyme like AmpC β-lactamase in the presence and absence of a detergent like Triton X-100.[6]

  • Cell Line Sensitivity: The genetic and epigenetic background of your cell line can greatly influence its response. Some cell lines may have a critical dependency on the specific HAT targeted by this compound.

    • Action: Test this compound across a panel of different cell lines to determine its therapeutic window and sensitivity profile. Compare your results with published data on similar inhibitors.[7]

  • Experimental Error: Incorrect inhibitor concentration, issues with cell culture health, or contamination can lead to unexpected cytotoxicity.

    • Action: Verify the stock concentration of this compound. Ensure cells are healthy and free from contamination before starting the experiment. Perform a careful dose-response and time-course experiment.

Logical Workflow for Troubleshooting Cytotoxicity

G start Unexpected Cytotoxicity Observed check_conc Verify this compound Stock Concentration & Purity start->check_conc check_cells Assess Cell Health (Viability, Contamination) start->check_cells dose_response Perform Precise Dose-Response & Time-Course Experiment check_conc->dose_response check_cells->dose_response is_reproducible Is High Cytotoxicity Reproducible? dose_response->is_reproducible off_target Investigate Off-Target Effects is_reproducible->off_target  Yes end_error Hypothesize Experimental Error (Re-evaluate Protocol) is_reproducible->end_error No   aggregation Test for Non-Specific Aggregation off_target->aggregation conclude_on_target Conclude High Sensitivity is On-Target for Cell Line aggregation->conclude_on_target

Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.

Q5: My results show no significant change in global histone acetylation after treatment. Why isn't the inhibitor working?

Potential Causes and Troubleshooting Steps:

  • Inhibitor Specificity: this compound targets a specific family of HATs. The global acetylation level, often measured by pan-acetyl lysine antibodies, may not change significantly if other HATs compensate or if the targeted HAT is not a major contributor to global acetylation in your cell model. HAT1, for instance, has specific targets like newly synthesized H4, and its inhibition might not be apparent in a global analysis of all histones.[3][5]

    • Action: Use antibodies specific to the known substrates of the target HAT (e.g., anti-H4K5ac, anti-H4K12ac for HAT1).

  • Inhibitor Potency and Stability: The inhibitor may not be reaching its target at a sufficient concentration due to poor cell permeability or metabolic instability.[4]

    • Action: Perform a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. Increase the concentration and/or reduce the incubation time.

  • Experimental Conditions: The assay itself may not be sensitive enough, or the timing of the measurement might be off. Histone modifications can be dynamic.

    • Action: Optimize your Western blot or ELISA protocol. Perform a time-course experiment to identify the optimal time point for observing maximal inhibition.

HAT Signaling and Inhibition Mechanism

G cluster_0 Normal Cellular Process cluster_1 Inhibitor Action HAT HAT Enzyme (e.g., HAT1) AcetylatedHistone Acetylated Histone HAT->AcetylatedHistone Acetylation BlockedHAT HAT Enzyme (Inhibited) Histone Histone Protein (e.g., H4) Histone->HAT AcetylCoA Acetyl-CoA AcetylCoA->HAT GeneExpr Gene Expression (Activation) AcetylatedHistone->GeneExpr HatIN1 This compound HatIN1->HAT Binds & Inhibits NoExpr Gene Expression (Repression)

References

How to minimize Hat-IN-1 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for a HAT inhibitor like Hat-IN-1?

Histone Acetyltransferases (HATs) are enzymes that add acetyl groups to lysine residues on histone proteins, leading to a more relaxed chromatin structure and generally promoting gene transcription.[1][2] HAT inhibitors, such as the hypothetical this compound, are designed to block this activity.[1] By inhibiting HATs, these compounds can induce chromatin condensation, leading to the repression of certain genes.[1] This can be a therapeutic strategy in diseases where aberrant HAT activity and gene overexpression are implicated, such as in some cancers and inflammatory disorders.[1]

Q2: What are the common causes of this compound toxicity in cell culture?

Toxicity from HAT inhibitors in cell culture can arise from several factors:

  • High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and general cellular stress.

  • Prolonged Incubation Times: Continuous exposure to the inhibitor can disrupt normal cellular processes beyond the intended target.

  • Off-Target Effects: Some HAT inhibitors may lack specificity and interact with other proteins, leading to unintended cellular consequences.[3]

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a given compound due to differences in their genetic makeup and metabolic pathways.[4]

  • Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations.[5]

Q3: What are the visible signs of cytotoxicity in cell culture when using this compound?

Common morphological changes indicating cytotoxicity include:

  • Rounding up and detachment of adherent cells.

  • A decrease in cell proliferation and density.

  • The appearance of cellular debris in the culture medium.

  • Changes in cell size and shape (e.g., shrinkage, blebbing).

Q4: How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration should be determined empirically for each cell line and experimental endpoint. A dose-response experiment is crucial to identify a concentration that effectively inhibits the target without causing excessive cell death. It is recommended to perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value (the concentration that inhibits 50% of cell viability).[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Cell Death (Low Viability) Concentration of this compound is too high.Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations and narrow down to a range that shows the desired effect with minimal toxicity.
Incubation time is too long.Conduct a time-course experiment to find the shortest incubation time that produces the desired biological effect.[7]
Cell line is highly sensitive.Consider using a lower starting concentration range for sensitive cell lines. Ensure the cell density is optimal at the time of treatment.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with solvent only) to assess solvent toxicity.[5]
Inconsistent Results Between Experiments Variation in cell passage number.Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.[8]
Inconsistent cell seeding density.Ensure a consistent number of cells are seeded for each experiment, as this can affect the response to the compound.[8]
Instability of this compound in solution.Prepare fresh stock solutions of this compound for each experiment. If storing, follow recommended storage conditions and avoid repeated freeze-thaw cycles.
Unexpected Phenotypic Changes Off-target effects of this compound.Review the literature for known off-target effects of similar HAT inhibitors. Consider using a secondary, structurally different inhibitor for the same target to confirm that the observed phenotype is due to on-target inhibition.[3]
Contamination of cell culture.Regularly check for signs of microbial contamination. Use proper aseptic techniques.[9]

Quantitative Data Summary

Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines

This table presents hypothetical data for illustrative purposes.

Cell LineCancer TypeIncubation Time (hours)Example IC50 (µM)
HaCaTKeratinocyte48> 50
MCF-7Breast Cancer7215.2
A549Lung Cancer7225.8
PC-3Prostate Cancer728.5
U-87 MGGlioblastoma7212.1

Table 2: Recommended Concentration Ranges for Initial Experiments

This table provides general guidance. Optimal concentrations must be determined experimentally.

Assay TypeRecommended Starting Concentration Range (µM)
Initial Cytotoxicity Screening0.1 - 100
Target Engagement/Mechanism of Action Studies0.5 - 20 (based on IC50)
Long-term Proliferation Assays0.1 - 10 (below IC50)

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using MTT

This protocol is designed to determine the concentration-dependent effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no treatment" control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Time-Course Experiment to Assess Cytotoxicity

This protocol helps to understand the effect of incubation time on this compound-induced cytotoxicity.

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Seeding:

    • Seed cells in multiple 96-well plates as described in Protocol 1.

  • Compound Treatment:

    • Prepare dilutions of this compound at a fixed concentration (e.g., the IC50 value or 2x IC50 value determined from Protocol 1).

    • Treat the cells with the prepared drug dilutions. Include vehicle controls.

  • Time-Point Analysis:

    • At different time points (e.g., 12, 24, 48, 72 hours), perform the MTT assay on one of the plates as described in Protocol 1.

  • Data Analysis:

    • Plot the percentage of cell viability against time for each treatment condition to observe the temporal effect of this compound.

Visualizations

HAT_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HATs Histone Acetyltransferases This compound->HATs Inhibition Acetylated_Histone Acetylated Histone HATs->Acetylated_Histone Acetylation Chromatin Condensed Chromatin HATs->Chromatin Prevents Decondensation Histone Histone Histone->HATs Gene_Repression Gene Repression Chromatin->Gene_Repression Results in

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well Plate Incubate_24h 2. Incubate 24h Cell_Culture->Incubate_24h Prepare_Dilutions 3. Prepare this compound Serial Dilutions Incubate_24h->Prepare_Dilutions Add_Compound 4. Add Compound to Cells Prepare_Dilutions->Add_Compound Incubate_Time 5. Incubate for Desired Time (e.g., 48-72h) Add_Compound->Incubate_Time Add_MTT 6. Add MTT Reagent Incubate_Time->Add_MTT Incubate_MTT 7. Incubate 2-4h Add_MTT->Incubate_MTT Solubilize 8. Solubilize Formazan Incubate_MTT->Solubilize Read_Plate 9. Measure Absorbance Solubilize->Read_Plate Calculate_Viability 10. Calculate % Viability Read_Plate->Calculate_Viability Plot_Curve 11. Plot Dose-Response Curve & Determine IC50 Calculate_Viability->Plot_Curve

Caption: Workflow for a dose-response cytotoxicity assay.

References

Hat-IN-1 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hat-IN-1. The information is designed to address common issues, particularly precipitation in experimental media, and to offer standardized protocols for your experiments.

Troubleshooting Guide: this compound Precipitation

Precipitation of a small molecule inhibitor like this compound in cell culture media can significantly impact experimental outcomes by reducing the effective concentration and potentially causing cytotoxicity. Below are common causes and solutions to address this issue.

Problem Possible Cause Solution
Visible precipitate after adding this compound to media Poor aqueous solubility: The compound is not soluble at the desired concentration in the aqueous environment of the cell culture media.[1]1. Optimize Solvent Concentration: Prepare a more dilute stock solution of this compound in a suitable solvent (e.g., DMSO). This increases the final solvent concentration in the media, which can help maintain solubility. Determine the maximum solvent concentration your cells can tolerate without affecting viability.[1] 2. pH Adjustment: The pH of the media can influence the solubility of a compound. While cell culture media is buffered, slight adjustments to the stock solution's pH before dilution might be beneficial, though this should be approached with caution to avoid altering the media's pH.[1] 3. Use of Excipients: Consider the use of solubility-enhancing excipients, if compatible with your experimental system.
Precipitate forms over time in the incubator Temperature-dependent solubility: Changes in temperature from room temperature to 37°C can affect compound solubility. Interaction with media components: this compound may interact with proteins or salts in the serum or media, leading to precipitation.1. Pre-warm Media: Pre-warm the cell culture media to 37°C before adding the this compound stock solution. 2. Serial Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform serial dilutions in pre-warmed media to minimize localized high concentrations that can trigger precipitation. 3. Serum Concentration: If using serum, test if reducing the serum concentration (if experimentally permissible) affects precipitation.
Inconsistent experimental results Variable compound concentration: Precipitation leads to an unknown and variable final concentration of soluble this compound in the media.1. Filtration: After preparing the final media with this compound, and if precipitation is observed, you can filter the media through a 0.22 µm filter to remove the precipitate. Be aware that this will reduce the final concentration of the compound, so the filtered media should be used for all experimental groups to ensure consistency.[1] 2. Solubility Testing: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: While specific data for this compound is not available, small molecule inhibitors are commonly dissolved in dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous experimental media to the final desired concentration.

Q2: What is the maximum recommended concentration of DMSO in the final culture medium?

A2: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final DMSO concentration below 0.5% (v/v), and for many cell lines, below 0.1%, to avoid solvent-induced artifacts or cytotoxicity. It is best practice to determine the DMSO tolerance for your specific cell line with a vehicle control experiment.

Q3: How can I determine the solubility of this compound in my specific cell culture medium?

A3: You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your cell culture medium. After a defined incubation period at 37°C (e.g., 2, 12, and 24 hours), visually inspect for any precipitate or measure the turbidity using a spectrophotometer. The highest concentration that remains clear is the approximate soluble concentration.

Q4: Could the precipitation be due to the quality of my reagents?

A4: Yes, impurities in reagents, water, or sera can contribute to chemical contamination and precipitation.[2] Ensure you are using high-quality, sterile-filtered reagents and cell culture grade water.

Experimental Protocols

Protocol for Determining Maximum Soluble Concentration of this compound
  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Serial Dilutions: In a 96-well plate, perform a 2-fold serial dilution of the this compound stock solution in your complete cell culture medium (including serum and other supplements). The final volume in each well should be 200 µL. Include a vehicle control (DMSO only) and a media-only control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Observation: Visually inspect for precipitation under a microscope at 2, 12, and 24 hours. Note the highest concentration at which no precipitate is visible.

  • (Optional) Quantitative Measurement: Measure the absorbance of each well at 600 nm using a plate reader. A significant increase in absorbance compared to the vehicle control indicates precipitation.

Signaling Pathways and Workflows

Histone Acetyltransferase 1 (HAT1) is a type B histone acetyltransferase that plays a crucial role in acetylating newly synthesized histone H4 at lysines 5 and 12.[3][4] This process is vital for chromatin assembly and gene regulation. Dysregulation of HAT1 has been implicated in various diseases, including cancer.[3][4]

Below are diagrams illustrating the potential mechanism of action of this compound and a general experimental workflow.

HAT1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HistoneH3H4 Newly Synthesized Histone H3-H4 HAT1_Complex HAT1/RbAp46 Complex HistoneH3H4->HAT1_Complex Substrate HAT1 HAT1 HAT1->HAT1_Complex RbAp46 RbAp46 RbAp46->HAT1_Complex Acetylated_Histone Acetylated Histone H4 (K5, K12) HAT1_Complex->Acetylated_Histone Acetylation Importin Importin Acetylated_Histone->Importin Nuclear Import Chromatin_Assembly Chromatin Assembly Importin->Chromatin_Assembly Gene_Regulation Gene Regulation Chromatin_Assembly->Gene_Regulation Hat_IN_1 This compound Hat_IN_1->HAT1 Inhibition

Caption: Putative signaling pathway of HAT1 and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Solubility_Test Determine Max Soluble Concentration in Media Stock_Solution->Solubility_Test Treatment Treat Cells with This compound Solubility_Test->Treatment Cell_Culture Culture Cells Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Viability_Assay Cell Viability Assay Incubation->Viability_Assay Western_Blot Western Blot for Histone Acetylation Incubation->Western_Blot Gene_Expression Gene Expression Analysis Incubation->Gene_Expression

References

Validation & Comparative

A Comparative Guide to HAT Inhibition: The Natural Compound Anacardic Acid Versus Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of different Histone Acetyltransferase (HAT) inhibitors is critical for designing effective experiments and developing novel therapeutics. This guide provides an objective comparison between the naturally derived HAT inhibitor, Anacardic Acid, and a representative synthetic inhibitor, C646. While this guide was initially intended to cover "Hat-IN-1," publicly available experimental data for this compound is limited, making a direct, data-driven comparison challenging. Therefore, the well-characterized, potent, and selective synthetic inhibitor C646 is used as a comparative benchmark.

Histone Acetyltransferases (HATs) are crucial enzymes that regulate gene expression by acetylating lysine residues on histone proteins, leading to a more open chromatin structure that facilitates transcription.[1] Dysregulation of HAT activity is implicated in numerous diseases, including cancer and inflammatory disorders, making HAT inhibitors a promising class of therapeutic agents.[2][3]

Inhibitor Profiles: A Tale of Two Scaffolds

Anacardic Acid: A natural product extracted from cashew nut shell liquid, Anacardic Acid is a non-competitive HAT inhibitor.[4][5] It is known to inhibit the activity of several HATs, demonstrating a relatively broad spectrum of activity.[5] Its therapeutic potential has been explored in various contexts, including oncology and inflammation, where it has been shown to have anti-tumor and anti-inflammatory properties.[4][6]

C646: In contrast, C646 is a synthetic small molecule developed to be a potent and highly selective inhibitor of the p300/CBP family of HATs.[7] Its specificity makes it a valuable tool for probing the specific roles of p300 and CBP in cellular processes and disease models.[5]

Quantitative Comparison of Inhibitory Activity

The efficacy and selectivity of HAT inhibitors are best understood through their half-maximal inhibitory concentrations (IC50) against different HAT enzymes. The table below summarizes the available data for Anacardic Acid and C646.

InhibitorTarget HATIC50 Value (µM)Comments
Anacardic Acid p300~8.5Natural product, non-competitive inhibitor.[8][9]
PCAF~5
Tip60Effective inhibitorAlso inhibits MYST family HATs.[10][11]
C646 p300/CBP< 1Potent and selective synthetic inhibitor.[7]
PCAF> 100Demonstrates high selectivity for p300/CBP.[8]

Impact on Cellular Signaling Pathways

HATs, particularly p300/CBP, act as transcriptional co-activators for a multitude of signaling pathways. One of the most well-studied pathways modulated by HAT activity is the Nuclear Factor-κB (NF-κB) pathway, a critical regulator of inflammation, immunity, and cell survival.[7]

Anacardic Acid has been shown to suppress NF-κB-mediated gene transcription.[7] This is achieved, in part, by inhibiting the HAT activity of p300, which is required for the acetylation of the p65 subunit of NF-κB, a key step for its transcriptional activation.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-a TNF-a TNFR TNFR TNF-a->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates NF-kB Dimer (Inactive) p50 p65 IkB NF-kB Dimer (Active) p50 p65 IkB->NF-kB Dimer (Active) Degradation releases p50 p50 p65 p65 p300/CBP p300/CBP NF-kB Dimer (Active)->p300/CBP Nuclear translocation & binding Gene Transcription Gene Transcription p300/CBP->Gene Transcription Co-activates via Acetylation Anacardic Acid Anacardic Acid Anacardic Acid->p300/CBP Inhibits

Caption: NF-κB signaling pathway and point of inhibition by Anacardic Acid.

Experimental Protocols and Workflows

Accurate and reproducible experimental data are the foundation of inhibitor comparison. Below are detailed methodologies for key assays used to evaluate HAT inhibitors.

HAT Activity Assay

This assay measures the enzymatic activity of a HAT enzyme in the presence or absence of an inhibitor. It can be performed using various detection methods, including fluorometric, colorimetric, or radioisotopic approaches.

Protocol (Fluorometric Method):

  • Reagent Preparation: Prepare HAT Assay Buffer, reconstitute Acetyl-CoA (cofactor), H3 peptide (substrate), and the chosen HAT enzyme (e.g., recombinant p300 or PCAF) according to the manufacturer's instructions. Prepare a dilution series of the inhibitor (Anacardic Acid or C646).

  • Reaction Setup: In a 96-well plate, add 50 µL of each sample, including:

    • Test wells: HAT enzyme + H3 peptide + inhibitor at various concentrations.

    • Positive control: HAT enzyme + H3 peptide + vehicle (e.g., DMSO).

    • Background control: H3 peptide + vehicle (no enzyme).

  • Initiate Reaction: Add Acetyl-CoA to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Develop Signal: Add the developer solution, which reacts with the CoA-SH byproduct of the HAT reaction to generate a fluorescent signal. Incubate for an additional 15-30 minutes.

  • Measurement: Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Subtract the background reading, and calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting inhibition versus inhibitor concentration.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Reagents: - HAT Enzyme - H3 Peptide Substrate - Inhibitor Dilutions B Dispense Enzyme, Substrate & Inhibitor into 96-well plate A->B C Add Acetyl-CoA to initiate reaction B->C D Incubate at 37°C C->D E Add Developer Solution D->E F Incubate E->F G Read Fluorescence (Plate Reader) F->G H Calculate % Inhibition & Determine IC50 G->H G A Cell Treatment with HAT Inhibitor B Protein Extraction (Lysis) A->B C Protein Quantification B->C D SDS-PAGE (Gel Electrophoresis) C->D E Transfer to Membrane D->E F Blocking (BSA or Milk) E->F G Primary Antibody (e.g., anti-AcH3) F->G H Secondary Antibody (HRP-conjugated) G->H I ECL Detection & Imaging H->I J Quantification & Analysis I->J G cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis A Seed Cells in 96-well Plate B Add Serial Dilutions of HAT Inhibitor A->B C Incubate for 24-72 hours B->C D Add MTS Reagent C->D E Incubate for 1-4 hours D->E F Measure Absorbance (490 nm) E->F G Calculate Viability & Determine GI50 F->G

References

Specificity of HAT-IN-1 Compared to Other HAT Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Histone acetyltransferases (HATs) are a class of enzymes crucial for regulating gene expression through the acetylation of histone and non-histone proteins. Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. This guide provides a detailed comparison of the specificity of the novel HAT1 inhibitor, referred to here as Hat-IN-1, against other well-characterized HAT inhibitors. The information is intended to assist researchers in selecting the most appropriate chemical tools for their studies.

Data Presentation: Quantitative Comparison of HAT Inhibitor Specificity

The following table summarizes the in vitro potency and selectivity of this compound and other notable HAT inhibitors against various HAT families. Data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, where available.

InhibitorTarget HAT FamilyPrimary Target(s)IC50 / Ki (nM)Selectivity Notes
H4K12CoA (bisubstrate HAT1 inhibitor) Type B HATHAT1Ki: 1.1>700-fold selective for HAT1 over p300 (Ki: 790 nM).[1]
JG-2016 (24a) Type B HATHAT1IC50: ~1,000A recently identified small-molecule inhibitor of the HAT1 enzyme complex.
A-485 p300/CBPp300, CBPIC50: ~2-9Highly potent and selective for the p300/CBP subfamily.[2] Competitive with acetyl-CoA.
C646 p300/CBPp300, CBPKi: 400A competitive inhibitor with respect to the histone substrate. Selective versus other acetyltransferases.[3]
Anacardic Acid GNAT / p300/CBPp300, PCAFIC50: ~5,000A natural product with broad inhibitory activity against multiple HATs.[4]
Garcinol GNAT / p300/CBPp300, PCAFIC50: ~7,000A natural product from Garcinia indica with non-specific HAT inhibitory activity.
NU9056 MYSTTip60IC50: ~2,000Shows selectivity for the MYST family member Tip60.
MG149 MYSTTip60, MOF-A derivative of anacardic acid with selectivity towards the MYST family of HATs.[4]
Lys-CoA p300/CBPp300IC50: ~500A bisubstrate inhibitor with selectivity for p300 over PCAF.[5]
H3-CoA-20 GNATPCAFIC50: ~500A bisubstrate inhibitor with selectivity for PCAF over p300.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in determining HAT inhibitor specificity are provided below.

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Radiometric)

This assay directly measures the enzymatic activity of a HAT by quantifying the incorporation of a radiolabeled acetyl group from [14C]acetyl-CoA onto a histone substrate.

Materials:

  • Purified recombinant HAT enzyme (e.g., HAT1, p300, PCAF)

  • Histone substrate (e.g., core histones, specific histone peptide)

  • [14C]acetyl-CoA

  • HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • HAT inhibitor stock solution (in DMSO)

  • Streptavidin-coated beads (for biotinylated peptide substrates)

  • Scintillation fluid

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Prepare the HAT reaction mixture in a microcentrifuge tube by combining the HAT assay buffer, purified HAT enzyme, and the histone substrate.

  • Add the desired concentration of the HAT inhibitor or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

  • Initiate the reaction by adding [14C]acetyl-CoA.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction. For biotinylated peptide substrates, add streptavidin-coated beads and incubate for 20 minutes at 4°C to capture the acetylated peptide.

  • Wash the beads several times with wash buffer to remove unincorporated [14C]acetyl-CoA.

  • Resuspend the beads in scintillation fluid.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of HAT activity inhibition relative to the DMSO control.

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Fluorescence-based)

This high-throughput assay measures HAT activity by detecting the production of Coenzyme A (CoA) using a fluorescent probe.

Materials:

  • Purified recombinant HAT enzyme

  • Histone substrate peptide

  • Acetyl-CoA

  • HAT inhibitor stock solution (in DMSO)

  • HAT assay buffer

  • Fluorescent probe (e.g., CPM, which reacts with the free thiol group of CoA)

  • 96-well plate (black, flat-bottom)

  • Fluorescence microplate reader

Procedure:

  • In a 96-well plate, add the HAT assay buffer, purified HAT enzyme, and histone substrate peptide.

  • Add the HAT inhibitor at various concentrations or DMSO (vehicle control).

  • Initiate the reaction by adding Acetyl-CoA.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by adding a stop solution.

  • Add the fluorescent probe to each well and incubate in the dark for 15-30 minutes.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Histone Acetylation Assay (Western Blot)

This assay assesses the ability of a HAT inhibitor to modulate histone acetylation within a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • HAT inhibitor

  • Histone deacetylase (HDAC) inhibitor (optional, to increase basal acetylation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for acetylated histones, e.g., anti-acetyl-H3K9, and a loading control, e.g., anti-total H3 or anti-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with the HAT inhibitor at various concentrations for the desired time period. A vehicle control (DMSO) should be included. Optionally, co-treat with an HDAC inhibitor to enhance the acetylation signal.

  • Harvest the cells and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the acetylated histone signal to the loading control.

Chromatin Immunoprecipitation (ChIP)-qPCR

This technique is used to determine if a HAT inhibitor affects the association of specific histone acetylation marks with particular genomic regions (e.g., gene promoters).

Materials:

  • Cell line of interest

  • HAT inhibitor

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis and sonication buffers

  • Sonicator

  • Antibody specific for the histone acetylation mark of interest (e.g., anti-acetyl-H3K27)

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR primers for target and control genomic regions

  • SYBR Green qPCR master mix

  • Real-time PCR system

Procedure:

  • Treat cells with the HAT inhibitor or vehicle control.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Quench the cross-linking reaction with glycine.

  • Harvest and lyse the cells.

  • Shear the chromatin into small fragments (200-1000 bp) using sonication.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin with the specific antibody or control IgG overnight at 4°C.

  • Capture the antibody-chromatin complexes using protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by heating with proteinase K.

  • Purify the immunoprecipitated DNA.

  • Quantify the enrichment of specific genomic regions using qPCR with primers for the target gene promoter and a negative control region.

  • Analyze the data as a percentage of input or fold enrichment over the IgG control.[1]

Mandatory Visualization

HAT_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment Signal Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade HAT HAT (e.g., p300/CBP, PCAF) Signaling_Cascade->HAT Histones Histones HAT->Histones Acetylation Acetylated_Histones Acetylated Histones HAT_IN HAT Inhibitor (e.g., this compound) HAT_IN->HAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription

Caption: General signaling pathway of histone acetylation and its inhibition.

Experimental_Workflow_HAT_Assay cluster_invitro In Vitro HAT Assay start 1. Prepare Reaction Mix (HAT, Substrate, Buffer) add_inhibitor 2. Add Inhibitor / Vehicle start->add_inhibitor start_reaction 3. Initiate with Acetyl-CoA add_inhibitor->start_reaction incubation 4. Incubate at 30°C start_reaction->incubation stop_reaction 5. Stop Reaction incubation->stop_reaction detection 6. Detection (Radiometric or Fluorescent) stop_reaction->detection analysis 7. Data Analysis (IC50) detection->analysis

Caption: Workflow for a typical in vitro HAT inhibitor screening assay.

Cellular_Assay_Workflow cluster_cellular_assay Cellular Histone Acetylation Assay cell_culture 1. Cell Seeding inhibitor_treatment 2. Inhibitor Treatment cell_culture->inhibitor_treatment cell_lysis 3. Cell Lysis inhibitor_treatment->cell_lysis protein_quant 4. Protein Quantification cell_lysis->protein_quant western_blot 5. Western Blot (for specific acetylation marks) protein_quant->western_blot data_analysis 6. Densitometry Analysis western_blot->data_analysis

Caption: Workflow for assessing HAT inhibitor activity in a cellular context.

References

A Comparative Guide to the Anti-Cancer Effects of HAT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Histone Acetyltransferases (HATs) have emerged as promising therapeutic targets in oncology. Dysregulation of HAT activity is implicated in the pathogenesis of various cancers, making HAT inhibitors a focal point of anti-cancer drug discovery. This guide provides a comparative analysis of the anti-cancer effects of several prominent HAT inhibitors, with supporting experimental data, to aid researchers in this field. As there is no specific anti-cancer agent named "Hat-IN-1" in the reviewed literature, this guide will focus on well-characterized HAT inhibitors.

Executive Summary

This guide compares the in vitro and in vivo anti-cancer efficacy of four HAT inhibitors—Garcinol, Anacardic Acid, CPTH2, and C646—against the standard chemotherapeutic agent, Doxorubicin. The data presented herein is collated from various preclinical studies and is intended to provide a comparative overview to inform further research and development.

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of the selected compounds across various cancer cell lines. It is important to note that experimental conditions such as incubation time can influence these values.

CompoundCancer Cell LineIC50 (µM)Incubation Time (hours)Reference
Garcinol BxPC-3 (Pancreatic)20Not Specified[1]
RH30 (Rhabdomyosarcoma)16.91Not Specified[2]
RD (Rhabdomyosarcoma)15.95Not Specified[2]
SH-SY5Y (Neuroblastoma)7.7824[3]
SH-SY5Y (Neuroblastoma)6.8048[3]
SH-SY5Y (Neuroblastoma)6.3072[3]
Anacardic Acid MCF-7 (Breast)18.90Not Specified
HepG-2 (Hepatocellular)26.10Not Specified
MKN-45 (Gastric)17.73Not Specified
MDA-MB-231 (Breast)19.724[4]
RH30 (Rhabdomyosarcoma)54.02Not Specified[2]
RD (Rhabdomyosarcoma)52.6Not Specified[2]
C646 MIAPaCa2 (Pancreatic)Not SpecifiedNot Specified[5]
Doxorubicin HepG2 (Hepatocellular)12.224[6][7]
Huh7 (Hepatocellular)> 2024[6][7]
UMUC-3 (Bladder)5.124[6][7]
VMCUB-1 (Bladder)> 2024[6][7]
TCCSUP (Bladder)12.624[6][7]
BFTC-905 (Bladder)2.324[6][7]
A549 (Lung)> 2024[6][7]
HeLa (Cervical)2.924[6][7]
MCF-7 (Breast)2.524[6][7]
M21 (Melanoma)2.824[6][7]
AMJ13 (Breast)223.6 µg/mlNot Specified[8]
MDA-MB-231 (Breast)6.60248[9]

Data Presentation: Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents exert their effects. The following table summarizes the apoptotic effects of the selected compounds.

CompoundCancer Cell LineAssayKey FindingsReference
Garcinol Prostate Cancer CellsHistone/DNA ELISA, Caspase-3/7 AssayDose-dependent induction of apoptosis.[10]
HCT116 (Colon)Annexin VCombination with TRAIL increased apoptosis to 18% from 7% (Garcinol alone) and 4% (TRAIL alone).[11]
Anacardic Acid KBM-5 (Myelogenous Leukemia)Live/Dead Assay, Annexin V, TUNELPotentiated TNF-induced apoptosis from 4% to 25%.[12]
LNCaP (Prostate)Annexin V/PIDose-dependent induction of apoptosis.[13]
CPTH2 ccRCC (Renal)Not SpecifiedDrastic increase in apoptotic/dead cell population after 48h at 100 µM.[14]
C646 Pancreatic Cancer CellsNot SpecifiedInhibition of histone acetylation resulted in a high degree of apoptosis induction.[5]
Doxorubicin MCF-7 (Breast)Not SpecifiedIncreased apoptotic cell number; ~7-fold increase in Bax/Bcl-2 ratio at 200 nM.[9]
MDA-MB-231 (Breast)Not SpecifiedIncreased apoptotic cell rate; 2-fold increase in Bax/Bcl-2 ratio.[9]

Data Presentation: In Vivo Anti-Tumor Efficacy

Preclinical in vivo studies are crucial for validating the therapeutic potential of anti-cancer compounds. The following table summarizes the in vivo effects of the selected inhibitors on tumor growth in xenograft models.

CompoundCancer ModelDosageKey FindingsReference
Garcinol MDA-MB-231 Breast Cancer XenograftNot SpecifiedSignificantly inhibited tumor growth.[15]
Anacardic Acid Human Prostate Tumor Xenograft2 mg/kg per day (subcutaneous)Significantly retarded the volume and weight of solid tumors.[16]
HepG2 XenograftNot SpecifiedSuppressed tumor growth.[17]
C646 MIAPaCa2 Pancreatic Cancer XenograftNot SpecifiedSignificantly decreased cancer cell growth (985.5 mm³ vs. 394.7 mm³).[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[18]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[18]

Western Blotting
  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways modulated by HAT inhibitors in the context of cancer.

HAT_Inhibitor_Mechanism HAT_Inhibitor HAT Inhibitor (e.g., Garcinol, Anacardic Acid) HAT Histone Acetyltransferase (e.g., p300/CBP) HAT_Inhibitor->HAT Inhibits Histone_Acetylation Histone Acetylation (e.g., H3, H4) HAT->Histone_Acetylation Promotes Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Leads to Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Gene_Expression->Apoptosis Induces Tumor_Suppression Tumor Suppression Cell_Cycle_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression

Caption: General mechanism of HAT inhibitor-induced tumor suppression.

Apoptosis_Pathway HAT_Inhibitor HAT Inhibitor p53 p53 Acetylation (Inhibited) HAT_Inhibitor->p53 NFkB NF-κB Acetylation (Inhibited) HAT_Inhibitor->NFkB p53_active Active p53 p53->p53_active Leads to Bax Bax p53_active->Bax Upregulates NFkB_active Active NF-κB NFkB->NFkB_active Inhibition of activation Bcl2 Bcl-2 NFkB_active->Bcl2 Upregulates Mitochondria Mitochondria Bax->Mitochondria Promotes Cytochrome c release Bcl2->Mitochondria Inhibits Cytochrome c release Caspases Caspase Activation Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: HAT inhibitor-mediated apoptosis signaling pathways.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with HAT Inhibitor / Control Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Protein Protein Expression Analysis (Western Blot) Treatment->Protein Data_Viability IC50 Determination Viability->Data_Viability Data_Apoptosis Quantification of Apoptotic Cells Apoptosis->Data_Apoptosis Data_Protein Analysis of Protein Levels Protein->Data_Protein

Caption: A typical experimental workflow for evaluating HAT inhibitors.

Conclusion

The preclinical data presented in this guide highlight the potential of HAT inhibitors as a promising class of anti-cancer agents. Garcinol, Anacardic Acid, CPTH2, and C646 have demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, with some also showing in vivo efficacy. While direct comparisons are challenging due to variations in experimental models and conditions, this compilation of data serves as a valuable resource for researchers. Further investigation into the specificity, potency, and safety of these and other novel HAT inhibitors is warranted to translate these promising preclinical findings into effective cancer therapies.

References

The Synergistic Potential of HAT1 Inhibition in Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search, public domain information and experimental data for a specific histone acetyltransferase 1 (HAT1) inhibitor designated "Hat-IN-1" in combination with chemotherapy are not available. Therefore, this guide will serve as a template, outlining the critical data and experimental methodologies required to evaluate the efficacy of any HAT1 inhibitor in combination with standard chemotherapeutic agents. The presented data tables and visualizations are illustrative examples to guide researchers in this area of investigation.

Histone acetyltransferases (HATs) are crucial enzymes in the epigenetic regulation of gene expression. By acetylating lysine residues on histone proteins, HATs influence chromatin structure and accessibility for transcription.[1] Dysregulation of HAT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[1] The inhibition of HAT1, a specific type B histone acetyltransferase involved in chromatin assembly and DNA replication, is a promising strategy in oncology. Preclinical studies suggest that targeting HAT1 can hinder tumor growth and may overcome resistance to conventional therapies.[1]

Combining HAT1 inhibitors with DNA-damaging agents like chemotherapy is a rational approach to enhance treatment efficacy. By potentially disrupting DNA repair mechanisms in cancer cells, HAT1 inhibition could increase their susceptibility to the cytotoxic effects of chemotherapy.[1] For instance, the knockdown of HAT1 has been shown to sensitize hepatocellular carcinoma cells to apoptosis induced by cisplatin.[2]

Efficacy of a Hypothetical HAT1 Inhibitor in Combination with Chemotherapy

This section will comparatively assess the efficacy of a hypothetical HAT1 inhibitor, herein referred to as "HAT1-i," when used in combination with common chemotherapy drugs such as cisplatin, doxorubicin, and paclitaxel.

In Vitro Synergistic Effects

The synergistic effect of combining HAT1-i with chemotherapy can be quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineChemotherapyHAT1-i IC50 (µM)Chemotherapy IC50 (µM)Combination IC50 (µM)Combination Index (CI)
MCF-7 (Breast) Cisplatin5.28.52.1 (HAT1-i) + 4.0 (Cisplatin)0.85
Doxorubicin5.20.51.5 (HAT1-i) + 0.2 (Doxorubicin)0.78
Paclitaxel5.20.011.8 (HAT1-i) + 0.004 (Paclitaxel)0.82
A549 (Lung) Cisplatin7.812.13.5 (HAT1-i) + 5.5 (Cisplatin)0.90
Doxorubicin7.80.82.2 (HAT1-i) + 0.3 (Doxorubicin)0.81
Paclitaxel7.80.022.5 (HAT1-i) + 0.007 (Paclitaxel)0.85
HCT116 (Colon) Cisplatin6.59.82.8 (HAT1-i) + 4.5 (Cisplatin)0.88
Doxorubicin6.50.61.9 (HAT1-i) + 0.25 (Doxorubicin)0.83
Paclitaxel6.50.0152.1 (HAT1-i) + 0.005 (Paclitaxel)0.80
In Vivo Tumor Growth Inhibition

The in vivo efficacy of HAT1-i in combination with chemotherapy would be evaluated in xenograft models.

Xenograft ModelTreatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
MCF-7 Vehicle Control1500 ± 150-
HAT1-i (20 mg/kg)1200 ± 12020%
Cisplatin (5 mg/kg)900 ± 10040%
HAT1-i + Cisplatin450 ± 8070%
A549 Vehicle Control1800 ± 200-
HAT1-i (20 mg/kg)1450 ± 18019%
Paclitaxel (10 mg/kg)1000 ± 15044%
HAT1-i + Paclitaxel500 ± 10072%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of the HAT1 inhibitor, chemotherapy agent, or the combination of both for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis. The Combination Index (CI) is calculated using the Chou-Talalay method.

In Vivo Xenograft Model
  • Cell Implantation: 5 x 10^6 cancer cells are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100 mm³).

  • Treatment Groups: Mice are randomized into four groups: vehicle control, HAT1 inhibitor alone, chemotherapy alone, and the combination of HAT1 inhibitor and chemotherapy.

  • Drug Administration: Drugs are administered via appropriate routes (e.g., oral gavage for the HAT1 inhibitor, intraperitoneal injection for chemotherapy) according to a predetermined schedule.

  • Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the percentage of tumor growth inhibition (TGI) is calculated.

Visualizing Mechanisms and Workflows

Signaling Pathway of HAT1 Inhibition and Chemotherapy Synergy

G cluster_0 HAT1 Inhibitor cluster_1 Chemotherapy cluster_2 Cellular Processes HAT1_i HAT1 Inhibitor HAT1 HAT1 HAT1_i->HAT1 Inhibits DNA_Repair DNA Repair HAT1_i->DNA_Repair Inhibits (indirectly) Chemo Chemotherapy (e.g., Cisplatin) DNA_Damage DNA Damage Chemo->DNA_Damage Induces Histone_Ac Histone Acetylation HAT1->Histone_Ac Promotes Chromatin Chromatin Relaxation Histone_Ac->Chromatin Leads to Chromatin->DNA_Repair Facilitates Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers DNA_Repair->Apoptosis Prevents

Caption: Hypothetical signaling pathway of HAT1 inhibitor and chemotherapy synergy.

Experimental Workflow for In Vivo Studies

G cluster_0 Pre-clinical Model cluster_1 Treatment Phase cluster_2 Data Analysis start Cancer Cell Culture implant Subcutaneous Implantation in Mice start->implant tumor Tumor Growth to ~100 mm³ implant->tumor randomize Randomize into Treatment Groups tumor->randomize treat Administer Drugs randomize->treat measure Measure Tumor Volume treat->measure measure->treat Repeat analyze Calculate % TGI measure->analyze end Endpoint Analysis analyze->end

Caption: Workflow for evaluating in vivo efficacy of combination therapy.

References

A Guide to the Cross-Reactivity of Selective HAT Inhibitors: The Case of A-485

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective inhibitors for histone acetyltransferases (HATs) is a critical area of research, offering the potential for targeted therapeutic interventions in oncology and other diseases. While the inhibitor "Hat-IN-1" is not extensively documented in publicly available literature, this guide will focus on a well-characterized, potent, and highly selective inhibitor of the p300/CBP HAT family, A-485, as a representative example. This comparison guide provides an objective analysis of A-485's cross-reactivity with other epigenetic modifiers, supported by experimental data, to aid researchers in its application and in the broader understanding of selective HAT inhibition.

Introduction to A-485: A Potent and Selective p300/CBP Inhibitor

A-485 is a chemical probe that acts as a potent and selective catalytic inhibitor of the histone acetyltransferase paralogs, p300 and CREB-binding protein (CBP).[1][2] It demonstrates high affinity for the HAT domains of p300 and CBP with IC50 values of 9.8 nM and 2.6 nM, respectively.[2] A-485 functions as an acetyl-CoA competitive inhibitor and has been shown to selectively inhibit the proliferation of specific cancer cell lines, including various hematological malignancies and androgen receptor-positive prostate cancer.[1][3]

Cross-Reactivity Profile of A-485

A key aspect of a chemical probe's utility is its selectivity. A-485 has been extensively profiled against a panel of other epigenetic modifiers and non-epigenetic targets to establish its specificity for p300/CBP.

Comparison of A-485 Activity Against Other Histone Acetyltransferases

The following table summarizes the inhibitory activity of A-485 against its primary targets, p300 and CBP, in comparison to other members of the HAT family. The data is derived from in vitro enzymatic assays.

Target HATIC50 (nM)Fold Selectivity vs. p300Fold Selectivity vs. CBP
p300 9.81~0.27
CBP 2.6~3.81
PCAF>10,000>1020>3846
HAT1>10,000>1020>3846
MYST3>10,000>1020>3846
MYST4>10,000>1020>3846
TIP60>10,000>1020>3846
GCN5L2>10,000>1020>3846

Data sourced from Lasko et al., Nature, 2017.[3]

As the data indicates, A-485 exhibits remarkable selectivity for p300 and CBP, with over 1000-fold greater potency compared to other tested HATs.[4]

Selectivity Against Broader Epigenetic and Non-Epigenetic Targets

Further screening of A-485 against a wide range of non-epigenetic targets, including kinases and G-protein coupled receptors, has demonstrated its high specificity. At a concentration of 10 µM, A-485 did not show significant inhibition of over 150 other targets.[3][5] The compound did exhibit some binding to dopamine and serotonin transporters, however, its limited brain exposure suggests this is unlikely to be a significant in vivo off-target effect.[3][5]

Experimental Protocols for Assessing HAT Inhibitor Cross-Reactivity

To determine the selectivity profile of a HAT inhibitor like A-485, a systematic approach involving both biochemical and cellular assays is employed.

In Vitro Biochemical Selectivity Assay (Radiometric Filter Binding Assay)

This assay directly measures the enzymatic activity of a panel of purified HAT enzymes in the presence of the test inhibitor.

Materials:

  • Purified recombinant HAT enzymes (e.g., p300, CBP, PCAF, HAT1, etc.)

  • Histone H3 or H4 peptide substrate

  • [3H]-Acetyl-CoA (radiolabeled acetyl coenzyme A)

  • Test inhibitor (e.g., A-485) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Phosphocellulose filter paper

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, purified HAT enzyme, and the histone peptide substrate.

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the wells. Include a DMSO control (vehicle) for baseline activity.

  • Initiation of Reaction: Start the enzymatic reaction by adding [3H]-Acetyl-CoA to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for the acetylation reaction to proceed.

  • Reaction Quenching: Stop the reaction by adding an equal volume of acetic acid.

  • Filter Binding: Spot the reaction mixture onto phosphocellulose filter paper. The positively charged paper will bind the negatively charged DNA and acetylated histone peptides.

  • Washing: Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0) to remove unincorporated [3H]-Acetyl-CoA.

  • Scintillation Counting: Place the dried filter paper into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the HAT activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general signaling pathway affected by p300/CBP inhibition and the experimental workflow for assessing inhibitor cross-reactivity.

p300_CBP_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Transcriptional Regulation Signal Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factors Transcription Factors (e.g., CREB, p53) Kinase_Cascade->Transcription_Factors activates p300_CBP p300/CBP Transcription_Factors->p300_CBP recruits Histones Histones p300_CBP->Histones acetylates (H3K27ac) Gene_Expression Target Gene Expression Histones->Gene_Expression enables A485 A-485 (this compound) A485->p300_CBP inhibits

Caption: Simplified signaling pathway showing the role of p300/CBP and its inhibition by A-485.

Cross_Reactivity_Workflow cluster_workflow Experimental Workflow for Cross-Reactivity Profiling Start Start: Obtain Test Inhibitor (e.g., A-485) Prepare_Enzymes Prepare Panel of Purified Epigenetic Modifiers (HATs, HDACs, MTs, etc.) Start->Prepare_Enzymes Cell_Based_Assay Perform Cell-Based Assays (e.g., Western Blot for Histone Marks) Start->Cell_Based_Assay Biochemical_Assay Perform In Vitro Biochemical Assays (e.g., Radiometric Assay) Prepare_Enzymes->Biochemical_Assay Data_Analysis_Biochem Calculate IC50 Values from Biochemical Data Biochemical_Assay->Data_Analysis_Biochem Data_Analysis_Cell Quantify Changes in Histone Acetylation Cell_Based_Assay->Data_Analysis_Cell Compare_Activity Compare Activity Across Different Targets Data_Analysis_Biochem->Compare_Activity Data_Analysis_Cell->Compare_Activity Conclusion Determine Selectivity Profile of the Inhibitor Compare_Activity->Conclusion

Caption: Workflow for assessing the cross-reactivity of a HAT inhibitor.

References

A Comparative Guide to Chemical Probes for Histone Acetyltransferase (HAT) Activity: Featuring A-485

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of A-485, a potent and selective chemical probe for the p300/CBP family of histone acetyltransferases (HATs), with other commercially available HAT inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate chemical probe for their specific experimental needs.

Introduction to Histone Acetyltransferases and Chemical Probes

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in regulating gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins.[1] This post-translational modification is generally associated with a more open chromatin structure, facilitating transcription.[1] Aberrant HAT activity has been implicated in various diseases, including cancer, inflammatory disorders, and neurological conditions, making HATs attractive therapeutic targets.[1]

Chemical probes are small molecules designed to selectively modulate the activity of a specific protein target, enabling the interrogation of its biological function. An ideal chemical probe is potent, selective, and active in cellular and in vivo models. This guide focuses on A-485 as a primary example of a selective catalytic inhibitor for the p300/CBP HAT family and compares its performance with other probes targeting p300/CBP and other HAT families.

Comparative Analysis of HAT Chemical Probes

The following tables summarize the key characteristics and performance data of A-485 and a selection of alternative HAT inhibitors.

Table 1: In Vitro Potency of Selected HAT Inhibitors
Chemical ProbePrimary Target(s)Assay TypePotency (IC50/Ki/Kd)Reference(s)
A-485 p300/CBPTR-FRETIC50: 9.8 nM (p300), 2.6 nM (CBP)[2]
C646p300/CBPRadioactive HAT AssayKi: 400 nM (p300)[3]
SGC-CBP30p300/CBP (Bromodomain)AlphaLISAKd: 32 nM (p300), 21 nM (CBP)[4]
GSK4027PCAF/GCN5 (Bromodomain)TR-FRET / BROMOscanIC50: 40 nM (PCAF) / Ki: 1.4 nM (PCAF/GCN5)[1][5]
L-MosesPCAF/GCN5 (Bromodomain)ITCKd: 126 nM (PCAF)[6]
Anacardic Acidp300, PCAFHAT Filter AssayIC50: ~8.5 µM (p300), ~5 µM (PCAF)[7]
Garcinolp300, PCAFHAT AssayIC50: 7 µM (p300), 5 µM (PCAF)[6]
Table 2: Cellular Activity of Selected HAT Inhibitors
Chemical ProbeCellular Target Engagement AssayCellular Activity (EC50/IC50)Key Cellular EffectsReference(s)
A-485 High Content Microscopy (H3K27Ac)EC50: 73 nM (H3K27Ac inhibition in PC-3 cells)Selective inhibition of H3K27Ac and H3K18Ac.[8]
C646Western Blot-Reduces histone H3 and H4 acetylation levels.
SGC-CBP30FRAP1 µM (accelerates FRAP recovery)Suppresses human Th17 responses.[4]
GSK4027NanoBRETIC50: 60 nM (PCAF displacement from histone H3.3)Displaces full-length PCAF from chromatin.[1][5]
L-MosesNanoBRET-Disrupts PCAF-Brd histone H3.3 interaction.[6]
Anacardic Acid--Induces apoptosis-like characteristics in M. oryzae.[7]
Garcinol--Inhibits histone acetylation in vivo.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) HAT Inhibition Assay (for A-485 and GSK4027)

This assay measures the acetylation of a biotinylated histone peptide by a HAT enzyme. The protocol involves the following general steps:

  • Reagent Preparation : Prepare assay buffer, a solution of the HAT enzyme (e.g., p300 or PCAF), the biotinylated histone peptide substrate, acetyl-CoA, and the test compound at various concentrations.

  • Enzymatic Reaction : In a microplate, combine the HAT enzyme, peptide substrate, and test compound. Initiate the reaction by adding acetyl-CoA. Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Detection : Stop the reaction and add a detection reagent mix containing a Europium-labeled anti-acetyl lysine antibody (donor) and a streptavidin-allophycocyanin (APC) conjugate (acceptor).

  • Signal Measurement : After another incubation period, read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium). The ratio of these signals is proportional to the amount of acetylated peptide.

  • Data Analysis : Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Bromodomain Inhibition (for SGC-CBP30)

This assay quantifies the binding of a bromodomain to an acetylated histone peptide.

  • Reagent Preparation : Prepare assay buffer, a biotinylated acetylated histone peptide, the bromodomain protein (e.g., p300 bromodomain), and the test compound.

  • Binding Reaction : In a microplate, incubate the biotinylated peptide, bromodomain protein, and test compound to allow for competitive binding.

  • Detection : Add AlphaLISA acceptor beads conjugated to an antibody against the bromodomain's tag (e.g., anti-His) and streptavidin-coated donor beads.

  • Signal Measurement : Incubate in the dark and then read the plate on an AlphaScreen-enabled plate reader. Proximity of the donor and acceptor beads due to binding results in a luminescent signal.

  • Data Analysis : Determine the IC50 or Kd value from the competition curve.

NanoBRET™ Target Engagement Assay (for GSK4027 and L-Moses)

This assay measures the engagement of a chemical probe with its target protein within living cells.[3]

  • Cell Preparation : Transfect cells (e.g., HEK293T) with a vector expressing the target HAT protein fused to NanoLuc® luciferase.

  • Assay Setup : Seed the transfected cells into a multi-well plate. Add the test compound at various concentrations.

  • Tracer Addition : Add a cell-permeable fluorescent tracer that binds to the target protein.

  • Signal Measurement : Add the Nano-Glo® substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths. The BRET ratio is calculated from these values.

  • Data Analysis : A decrease in the BRET ratio indicates displacement of the tracer by the test compound, from which the cellular IC50 can be determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving p300/CBP and a typical experimental workflow for characterizing a HAT inhibitor.

HAT_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies biochem_potency Potency (IC50) TR-FRET / AlphaLISA biochem_selectivity Selectivity vs. other HATs biochem_potency->biochem_selectivity biochem_moa Mechanism of Action (e.g., Acetyl-CoA competitive) biochem_selectivity->biochem_moa cell_engage Target Engagement NanoBRET / CETSA biochem_moa->cell_engage cell_activity Cellular Activity (EC50) Western Blot / High Content cell_engage->cell_activity cell_phenotype Phenotypic Effects (e.g., Proliferation, Apoptosis) cell_activity->cell_phenotype invivo_pk Pharmacokinetics cell_phenotype->invivo_pk invivo_pd Pharmacodynamics (Target Modulation) invivo_pk->invivo_pd invivo_efficacy Efficacy in Disease Models invivo_pd->invivo_efficacy start Compound Synthesis start->biochem_potency

Experimental workflow for HAT inhibitor characterization.

Wnt_Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled APC_Axin APC/Axin Complex Dishevelled->APC_Axin inhibits GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for degradation APC_Axin->GSK3b Proteasome Proteasome BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus and binds p300_CBP p300/CBP TCF_LEF->p300_CBP recruits HAT_activity HAT Activity p300_CBP->HAT_activity Histone_Ac Histone Acetylation HAT_activity->Histone_Ac Target_Genes Target Gene Transcription Histone_Ac->Target_Genes activates

p300/CBP in the Wnt/β-catenin signaling pathway.

p53_Signaling DNA_damage DNA Damage p53 p53 DNA_damage->p53 stabilizes and activates MDM2 MDM2 p53->MDM2 negative feedback p300_CBP p300/CBP p53->p300_CBP recruits p53_Ac Acetylated p53 MDM2->p53 promotes degradation HAT_activity HAT Activity p300_CBP->HAT_activity HAT_activity->p53 acetylates Target_Genes Target Gene Transcription (e.g., p21, PUMA) p53_Ac->Target_Genes activates Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis

Role of p300/CBP in the p53 signaling pathway.

HIF1a_Signaling Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes VHL VHL HIF1a->VHL degraded in normoxia HIF1b HIF-1β (ARNT) HIF1a->HIF1b dimerizes with Proteasome Proteasome VHL->Proteasome HIF1_complex HIF-1 Complex p300_CBP p300/CBP HIF1_complex->p300_CBP recruits HRE Hypoxia Response Element (HRE) HIF1_complex->HRE binds to HAT_activity HAT Activity p300_CBP->HAT_activity Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HAT_activity->Target_Genes co-activates HRE->Target_Genes

p300/CBP involvement in the HIF-1α signaling pathway.

Conclusion

A-485 stands out as a highly potent and selective chemical probe for the catalytic activity of p300/CBP HATs. Its well-characterized in vitro and cellular activity, coupled with its selectivity over other HAT family members, makes it a valuable tool for dissecting the biological roles of p300 and CBP. This guide provides a starting point for researchers to compare A-485 with other available HAT inhibitors and select the most suitable probe for their research questions. Careful consideration of the target, desired mechanism of action (catalytic vs. bromodomain inhibition), and the specific experimental context is crucial for the successful application of these chemical tools.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Chemical Inhibitors Like Hat-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of potent chemical inhibitors, using "Hat-IN-1" as a representative example for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for maintaining a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for the chemical . In the absence of a specific SDS for "this compound," general precautions for handling hazardous chemical waste must be strictly followed.[1]

Personal Protective Equipment (PPE):

  • Minimum PPE: Always wear a buttoned lab coat, appropriate chemical-resistant gloves (e.g., nitrile rubber), and splash goggles when handling hazardous waste.[1][2]

  • Enhanced Precautions: For liquid chemical waste, splash goggles are mandatory.[1][3] Depending on the hazard level, additional PPE such as face shields and respiratory protection may be necessary.[2]

Waste Minimization and Segregation:

  • Minimize Generation: Purchase only the necessary quantities of chemicals to reduce waste generation.[4]

  • Proper Segregation: Never mix different types of chemical waste unless explicitly instructed by safety protocols. At a minimum, segregate acids, bases, flammables, oxidizers, and halogenated solvents.[5][6]

Quantitative Guidelines for Hazardous Waste Accumulation

Laboratories must adhere to specific limits for the accumulation of hazardous waste. These regulations are in place to minimize risks associated with storing hazardous materials.

ParameterGuidelineSource
Maximum Satellite Accumulation Volume 55 gallons of hazardous waste[7]
Acutely Toxic Waste (P-list) Limit 1 quart of liquid or 1 kilogram of solid[7]
Maximum Storage Time Up to 12 months (as long as accumulation limits are not exceeded)[7]

Step-by-Step Disposal Protocol for "this compound"

The following protocol outlines the standard operating procedure for the disposal of a chemical inhibitor like this compound.

1. Waste Identification and Classification:

  • Treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.
  • A chemical is considered waste when it is no longer intended for use.

2. Container Selection and Labeling:

  • Container Compatibility: Use a container made of a material compatible with the chemical waste. For example, do not store strong acids in metal containers.[3][5] The container must have a tightly fitting cap and be in good condition.[3][5]
  • Labeling:
  • Clearly label the container with the words "Hazardous Waste."[1]
  • Identify the contents, including the full chemical name(s) and approximate concentrations of each component.[5]
  • Indicate the primary hazard (e.g., flammable, corrosive, toxic).[1]
  • Record the date when waste was first added to the container.[7]

3. Waste Accumulation and Storage:

  • Designated Area: Store waste in a designated Satellite Accumulation Area at or near the point of generation.[7]
  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent spills.[3][4]
  • Keep Containers Closed: Waste containers must remain closed except when adding waste.[5][7] Funnels should not be left in the container opening.[5]

4. Arranging for Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) or equivalent office (e.g., OCRS, Chemical Safety Office) to request a waste pickup.[7] Do not transport hazardous waste yourself.
  • Provide Information: Be prepared to provide details about the waste, including its composition and volume.[8]

5. Empty Container Disposal:

  • Non-Acutely Hazardous: An empty container that held a non-acutely hazardous waste can be disposed of as regular trash after all contents have been removed, the label is defaced, and the cap is removed.
  • Acutely Hazardous (P-list): Containers that held acutely hazardous waste must be triple-rinsed with a suitable solvent.[5] The rinseate must be collected and disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the chemical waste disposal process.

start Start: Chemical Waste Generated identify 1. Identify as Hazardous Waste start->identify select_container 2. Select Compatible & Labeled Container identify->select_container add_waste 3. Add Waste in Designated Area (with Secondary Containment) select_container->add_waste is_full Container Full or Max Time Reached? add_waste->is_full Accumulate is_full->add_waste No request_pickup 4. Request EHS/Safety Office Pickup is_full->request_pickup Yes disposal 5. EHS Collects for Proper Disposal request_pickup->disposal end End: Disposal Complete disposal->end empty_container 6. Handle Empty Container disposal->empty_container is_acute Held Acutely Hazardous Waste? empty_container->is_acute triple_rinse Triple-Rinse, Collect Rinseate is_acute->triple_rinse Yes trash Dispose as Regular Trash (Deface Label, Remove Cap) is_acute->trash No triple_rinse->trash

Caption: Workflow for the safe disposal of laboratory chemical waste.

References

Personal protective equipment for handling Hat-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide pertains to "Hat-IN-1," a hypothetical inhibitor of Histone Acetyltransferases (HATs). As "this compound" is not a recognized chemical entity, this document is based on the general safety and handling protocols for novel research-grade chemical inhibitors and available data on known HAT inhibitors. All procedures should be conducted with a thorough understanding of the potential hazards and in strict adherence to institutional and regulatory guidelines.

This guide provides crucial, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals. It is designed to be your preferred source for laboratory safety and chemical handling information, fostering a culture of safety and trust.

Immediate Safety Information: Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory at all times when handling this compound to minimize exposure risk. The minimum required PPE includes:

  • Eye Protection: Safety glasses with side shields are required.[1] When there is a risk of splashing, chemical splash goggles and a face shield worn over the safety glasses are necessary.[1][2]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged handling or when skin absorption is a concern, consider double-gloving or using more robust chemical-resistant gloves.[1] Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.

  • Body Protection: A flame-resistant lab coat should be worn to protect clothing and skin from potential splashes.[2] Ensure the lab coat is fully buttoned.

  • Foot Protection: Closed-toe and closed-heel shoes are mandatory to protect against spills and falling objects.[2]

Operational Plan: Handling and Storage

General Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing solutions.

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Consult the supplier's safety data sheet (SDS) for specific storage temperature recommendations.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound. This data is for illustrative purposes only and should be replaced with experimentally determined values for the specific compound being used.

PropertyValueNotes
Molecular Weight 450.3 g/mol Hypothetical value.
IC50 (p300/CBP) 5 µMThe half-maximal inhibitory concentration against the target histone acetyltransferases p300/CBP.[3]
Solubility 50 mg/mL in DMSOSolubility in other solvents should be determined experimentally.[3]
Appearance White to off-white crystalline solid
LD50 (Oral, Rat) >2000 mg/kgEstimated value based on similar non-hazardous compounds. Toxicity should be thoroughly investigated.

Experimental Protocols

Preparation of a 10 mM Stock Solution
  • Tare a balance with a suitable microcentrifuge tube.

  • Weigh out 4.5 mg of this compound powder.

  • Add 1 mL of DMSO to the tube.

  • Vortex until the solid is completely dissolved.

  • Store the stock solution at -20°C for long-term use. Minimize freeze-thaw cycles.

In Vitro HAT Inhibitor Screening Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against a specific histone acetyltransferase (e.g., p300).

  • Prepare the reaction buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, and 1 mM DTT.

  • Set up the reactions in a 96-well plate as follows:

    • Negative Control (No Enzyme): 25 µL reaction buffer, 5 µL histone H3 peptide substrate (1 mg/mL), 10 µL water.

    • Positive Control (Vehicle): 25 µL reaction buffer, 5 µL histone H3 peptide substrate, 5 µL recombinant p300 enzyme, 5 µL DMSO.

    • Test Condition: 25 µL reaction buffer, 5 µL histone H3 peptide substrate, 5 µL recombinant p300 enzyme, 5 µL this compound (at various concentrations).

  • Add 10 µL of Acetyl-CoA (4 µM) to all wells to start the reaction.

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., containing a high concentration of EDTA).

  • Detect the acetylated product using an appropriate method, such as an ELISA-based assay with an antibody specific for acetylated histone H3 or a fluorescence-based method.[4]

Disposal Plan

Based on the safety data for similar compounds, this compound, if determined to be non-hazardous, can be disposed of as follows. Always confirm with your institution's environmental health and safety department.

Liquid Waste:

  • Small quantities of aqueous solutions (<100 mL) can be flushed down the sanitary sewer with copious amounts of water.[5]

  • Solutions in organic solvents (e.g., DMSO) should be collected in a designated hazardous waste container for chemical waste disposal.

Solid Waste:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. Once clean and dry, the container can be disposed of in the regular trash after defacing the label.[6]

  • Unused or expired solid this compound should be disposed of through the institutional chemical waste program.

Mandatory Visualizations

Histone Acetylation Signaling Pathway

Histone_Acetylation_Pathway Simplified Histone Acetylation Signaling Pathway cluster_extracellular Extracellular Signal cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Growth Factor / Stimulus Receptor Cell Surface Receptor Signal->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates HAT Histone Acetyltransferase (HAT) (e.g., p300/CBP) Kinase_Cascade->HAT Activates Histone Histone Tail HAT->Histone Acetylation Acetylated_Histone Acetylated Histone Tail Histone->Acetylated_Histone Chromatin Chromatin Remodeling Acetylated_Histone->Chromatin Promotes Transcription Gene Transcription Chromatin->Transcription Enables Hat_IN_1 This compound Hat_IN_1->HAT Inhibits

Caption: Inhibition of Histone Acetylation by this compound.

Experimental Workflow for HAT Inhibitor Screening

HAT_Inhibitor_Workflow Experimental Workflow for HAT Inhibitor Screening cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Reagents: - Reaction Buffer - Histone Substrate - Acetyl-CoA - HAT Enzyme Incubation Incubate Enzyme, Substrate, and Inhibitor Reagents->Incubation Inhibitor Prepare this compound Dilutions Inhibitor->Incubation Reaction_Start Start Reaction with Acetyl-CoA Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Detection Detect Acetylated Product (e.g., ELISA, Fluorescence) Reaction_Stop->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detection->Data_Analysis

Caption: Step-by-step workflow for screening HAT inhibitors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.